5-(1H-Imidazol-4-yl)pentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1H-imidazol-5-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8(12)4-2-1-3-7-5-9-6-10-7/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARXMLGCTGYZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340538 | |
| Record name | 1H-IMIDAZOLE-5-PENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959032-57-6 | |
| Record name | 1H-IMIDAZOLE-5-PENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(1H-Imidazol-4-yl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development due to its structural similarity to endogenous compounds and known pharmacophores. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and methodologies for its study. While detailed experimental data for this specific molecule is limited in publicly available literature, this document compiles the existing information and provides context based on closely related analogs.
Chemical and Physical Properties
Quantitative data for this compound is sparse. The most reliably reported data is for its hydrochloride salt. The properties of the free acid and its isomers are included for comparison.
| Property | This compound hydrochloride | 5-(1H-imidazol-1-yl)pentanoic acid | 5-(1H-imidazol-2-yl)pentanoic acid |
| CAS Number | 1297344-72-9[1] | 68887-65-0 | Not Available |
| Molecular Formula | C₈H₁₃ClN₂O₂ | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 204.65 g/mol | 168.19 g/mol | 168.19 g/mol |
| Melting Point | 173-174 °C[1] | 173-174 °C (as hydrochloride salt) | Not Available |
| Appearance | Powder[1] | Colorless needles (crystallized from ethanol-water) | Not Available |
| Storage Temperature | Room Temperature[1] | Not Available | Not Available |
Synthesis and Characterization
Hypothetical Experimental Protocol: Synthesis
-
Protection of Imidazole: The 1H-imidazole nitrogen of 4-bromo-1H-imidazole is protected, for example, with a trityl or tosyl group, to prevent N-alkylation.
-
Grignard Formation: The protected 4-bromo-1H-imidazole is converted to a Grignard reagent by reacting with magnesium turnings in an anhydrous ether solvent like THF.
-
Alkylation: The Grignard reagent is then reacted with a suitable electrophile, such as ethyl 5-bromopentanoate, in an SN2 reaction to form the carbon-carbon bond.
-
Deprotection and Hydrolysis: The protecting group is removed under appropriate conditions (e.g., acid for trityl). The ester is then hydrolyzed to the carboxylic acid, typically using aqueous base followed by acidic workup.
-
Purification: The final product would be purified by recrystallization or column chromatography.
Characterization Techniques
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and imidazole ring.
-
Elemental Analysis: To determine the elemental composition.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not prominent in the literature. However, its structural features suggest potential interactions with biological targets, particularly those related to histamine metabolism and signaling.
Histamine Metabolism
This compound is a longer-chain homolog of imidazole-4-acetic acid, a key metabolite of histamine. Histamine is metabolized by diamine oxidase to imidazoleacetaldehyde, which is then oxidized to imidazole-4-acetic acid. This metabolic relationship suggests that this compound could potentially interact with enzymes involved in histamine degradation or act as a mimic of histamine metabolites.
Histamine H3 Receptor Antagonism
The imidazole ring is a key pharmacophore for ligands of histamine receptors. In particular, many antagonists of the histamine H3 receptor, an autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, feature an imidazole core connected to a lipophilic side chain. Given its structure, this compound could be investigated as a potential histamine H3 receptor antagonist. Antagonism of this receptor is a therapeutic strategy being explored for cognitive disorders and other neurological conditions.
Conclusion
This compound represents a molecule of interest for further investigation, particularly in the context of neuropharmacology and metabolic studies. The current body of knowledge is limited, and further research is required to fully elucidate its chemical properties, develop robust synthetic methods, and characterize its biological activity. The information provided in this guide serves as a foundation for researchers to design and conduct such studies.
References
Synthesis of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 5-(1H-Imidazol-4-yl)pentanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. Due to the absence of a direct, established synthesis in the current literature, this guide outlines a rational, multi-step approach based on well-established organic chemistry transformations. The proposed route starts from commercially available 4-bromo-1H-imidazole and constructs the pentanoic acid side chain through a series of robust and well-documented reactions.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step sequence involving protection of the imidazole nitrogen, Sonogashira coupling to introduce the carbon framework of the side chain, hydrogenation to saturate the alkyne, and a final oxidation to furnish the carboxylic acid.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These are based on analogous transformations found in the chemical literature and may require optimization for the specific substrates.
Step 1: Protection of 4-Bromo-1H-imidazole
-
Reaction: 4-Bromo-1H-imidazole is protected with a tosyl group to prevent side reactions at the imidazole nitrogen in subsequent steps.
-
Procedure: To a solution of 4-bromo-1H-imidazole (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Sonogashira Coupling
-
Reaction: The protected N-tosyl-4-bromo-1H-imidazole is coupled with pent-4-yn-1-ol to introduce the five-carbon side chain. The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides.
-
Procedure: To a solution of N-tosyl-4-bromo-1H-imidazole (1.0 eq) and pent-4-yn-1-ol (1.2 eq) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 3: Catalytic Hydrogenation
-
Reaction: The alkyne functionality in the side chain is reduced to an alkane using catalytic hydrogenation.
-
Procedure: Dissolve 5-(1-Tosyl-1H-imidazol-4-yl)pent-4-yn-1-ol (1.0 eq) in ethanol or ethyl acetate. Add palladium on carbon (10% w/w, 0.05 eq) to the solution. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. The filtrate is concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification if sufficiently pure.
Step 4: Oxidation and Deprotection
-
Reaction: The terminal alcohol is oxidized to a carboxylic acid using Jones reagent. The tosyl protecting group can be removed under acidic or reductive conditions. In this proposed one-pot sequence, the acidic conditions of the Jones oxidation may also facilitate the deprotection of the N-tosyl group. If not, a separate deprotection step will be required.
-
Procedure (Oxidation): Dissolve 5-(1-Tosyl-1H-imidazol-4-yl)pentan-1-ol (1.0 eq) in acetone and cool the solution to 0 °C. Add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise until the orange color of the reagent persists. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding isopropanol until the orange color disappears. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Procedure (Deprotection, if necessary): If the tosyl group is not removed during the oxidation, the crude product can be treated with a deprotecting agent. For example, refluxing with a mixture of trifluoroacetic acid and thioanisole can be effective for N-tosyl imidazole deprotection. Alternatively, reductive conditions such as magnesium in methanol can be employed.
Quantitative Data Summary
The following table summarizes expected yields and key reaction parameters based on literature precedents for similar transformations. These values should be considered as starting points for optimization.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Tosyl Protection | 4-Bromo-1H-imidazole | Tosyl Chloride, Pyridine | Pyridine | 0 to RT | 12-16 | 85-95 |
| 2 | Sonogashira Coupling | N-Tosyl-4-bromo-1H-imidazole | Pent-4-yn-1-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Triethylamine | RT | 12-24 | 70-85 |
| 3 | Hydrogenation | 5-(1-Tosyl-1H-imidazol-4-yl)pent-4-yn-1-ol | H₂, 10% Pd/C | Ethanol | RT | 2-6 | >95 |
| 4 | Oxidation & Deprotection | 5-(1-Tosyl-1H-imidazol-4-yl)pentan-1-ol | Jones Reagent | Acetone | 0 to RT | 3-6 | 60-80 |
Experimental Workflow Visualization
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis and purification of the target compound.
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers and drug development professionals can use this information as a foundation for their synthetic efforts, with the understanding that optimization of each step will be crucial for achieving high yields and purity of the final compound. Standard laboratory safety procedures should be followed for all experimental work.
An In-depth Technical Guide to 5-(1H-Imidazol-1-yl)pentanoic Acid
A Note on the Target Compound: Initial searches for "5-(1H-Imidazol-4-yl)pentanoic acid" and its hydrochloride salt (CAS Number: 1297344-72-9) yielded limited publicly available data, insufficient to generate a comprehensive technical guide covering synthesis, experimental protocols, and biological activity. In contrast, the isomeric compound, 5-(1H-Imidazol-1-yl)pentanoic acid (CAS Number: 68887-65-0), is a well-documented and commercially available substance. This guide will, therefore, focus on this readily accessible and researched isomer to provide a thorough technical overview for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
5-(1H-Imidazol-1-yl)pentanoic acid is a chemical compound featuring an imidazole ring linked via a nitrogen atom to a five-carbon pentanoic acid chain. This structure imparts both hydrophilic (carboxylic acid) and weakly basic (imidazole) characteristics, making it a versatile building block in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 68887-65-0 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| IUPAC Name | 5-(1H-imidazol-1-yl)pentanoic acid | [1] |
| Canonical SMILES | C1=CN(C=N1)CCCCC(=O)O | [1] |
| InChI Key | YTRRZWTXQVETAL-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-(1H-imidazol-1-yl)pentanoic acid can be achieved through several routes. A common and straightforward method involves the N-alkylation of imidazole with a suitable 5-halopentanoic acid derivative.
Synthesis via N-alkylation of Imidazole
This protocol describes a typical laboratory-scale synthesis.
Experimental Protocol:
Materials:
-
Imidazole
-
Ethyl 5-bromopentanoate
-
Sodium hydride (NaH) in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: N-Alkylation. To a solution of imidazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes at this temperature. Ethyl 5-bromopentanoate (1.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Step 2: Work-up and Extraction. The reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ethyl 5-(1H-imidazol-1-yl)pentanoate.
-
Step 3: Hydrolysis. The crude ester is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.
-
Step 4: Acidification and Isolation. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 5-6 with concentrated HCl. The resulting precipitate, 5-(1H-imidazol-1-yl)pentanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-(1H-Imidazol-1-yl)pentanoic acid.
Biological Activity and Potential Applications
While extensive in-vivo studies on 5-(1H-imidazol-1-yl)pentanoic acid are not widely published, its structural motifs suggest potential biological activities that are areas of interest for researchers. Imidazole-containing compounds are known to exhibit a broad range of pharmacological properties.
Potential Areas of Investigation:
-
Enzyme Inhibition: The imidazole nucleus is a key component of the amino acid histidine and can act as a ligand for metal ions in enzyme active sites. This makes 5-(1H-imidazol-1-yl)pentanoic acid a candidate for screening as an inhibitor of metalloenzymes.
-
Antimicrobial Activity: Imidazole derivatives are the core of many antifungal and antibacterial drugs. The unique combination of the imidazole ring and the carboxylic acid moiety in this compound could confer antimicrobial properties.
-
Coordination Chemistry and Drug Delivery: The carboxylic acid group provides a site for conjugation to other molecules, while the imidazole can coordinate with metal ions. This dual functionality makes it a potential linker molecule in the development of targeted drug delivery systems or as a component in metal-organic frameworks (MOFs).
-
Histamine Receptor Modulation: As a structural analog of histamine, it could potentially interact with histamine receptors, though this would require experimental validation.
Hypothetical Signaling Pathway Interaction
Given the role of imidazole-containing compounds as potential enzyme inhibitors, a hypothetical interaction with a metalloenzyme signaling pathway is depicted below. This is a generalized representation and would need to be confirmed by specific experimental data.
Caption: Hypothetical inhibition of a metalloenzyme signaling pathway.
Summary and Future Directions
5-(1H-Imidazol-1-yl)pentanoic acid is a versatile chemical building block with potential applications in medicinal chemistry and materials science. Its synthesis is well-established, allowing for its ready availability for research purposes. While specific biological data is limited, its structural features suggest that it could be a valuable scaffold for the development of novel enzyme inhibitors, antimicrobial agents, or as a component in more complex molecular architectures. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility in various scientific and therapeutic areas. The lack of extensive public data on the 4-yl isomer highlights an opportunity for novel research into the comparative activities of these positional isomers.
References
In-depth Technical Guide: Biological Activity of 5-(1H-Imidazol-4-yl)pentanoic acid
Initial research indicates a notable absence of publicly available scientific literature detailing the specific biological activity of 5-(1H-Imidazol-4-yl)pentanoic acid. While the broader class of imidazole-containing compounds is the subject of extensive research in drug discovery and development, this particular molecule does not appear to have been a focus of published studies.
The imidazole moiety is a versatile scaffold, and its derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic activities.[1][2][3] These activities are often attributed to the ability of the imidazole ring to mimic histidine and engage in various biological interactions.[1] However, without specific experimental data for this compound, any discussion of its potential biological profile would be purely speculative.
This guide will, therefore, provide a comprehensive overview of the known biological activities of structurally related imidazole and pentanoic acid derivatives, offering a potential framework for the future investigation of the title compound.
I. Biological Activities of Structurally Related Imidazole Derivatives
The imidazole nucleus is a common feature in many bioactive molecules and approved drugs. Research into various substituted imidazoles has revealed a broad spectrum of biological activities.
Anticancer Activity
Numerous imidazole derivatives have been investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Polo-like Kinase 4 (PLK4) Inhibition: Certain indazole-based compounds, which are isomers of imidazole, have been identified as potent inhibitors of PLK4, a crucial regulator of centriole duplication. One such compound, C05, demonstrated exceptional kinase inhibitory activity with an IC50 value of less than 0.1 nM and potent antiproliferative effects against neuroblastoma (IMR-32), breast cancer (MCF-7), and non-small cell lung cancer (H460) cell lines, with IC50 values of 0.948 µM, 0.979 µM, and 1.679 µM, respectively.[4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Novel imidazole derivatives have been synthesized and evaluated as potent inhibitors of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M).[5] For instance, compound 5b was identified as a potent inhibitor of both EGFRWT and EGFRT790M kinases, with IC50 values of 30.1 nM and 12.8 nM, respectively.[5]
-
Antiproliferative Effects: A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and shown to possess antiproliferative potential against various human cancer cell lines.[6] Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) exhibited significant inhibitory effects on HeLa (cervical cancer) and HT-29 (colon cancer) cells with IC50 values of 0.737 ± 0.05 µM and 1.194 ± 0.02 µM, respectively.[6]
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Target/Mechanism | Cell Line(s) | IC50/Activity | Reference |
| Indazole-based PLK4 inhibitor (C05) | PLK4 Inhibition | IMR-32 (neuroblastoma) | 0.948 µM | [4] |
| MCF-7 (breast cancer) | 0.979 µM | [4] | ||
| H460 (non-small cell lung cancer) | 1.679 µM | [4] | ||
| Imidazole derivative (5b) | EGFRWT and EGFRT790M Inhibition | H1975, A549, A431 | 5.22 µM (antiproliferative) | [5] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | Antiproliferative | HeLa (cervical) | 0.737 ± 0.05 µM | [6] |
| HT-29 (colon) | 1.194 ± 0.02 µM | [6] |
Antimicrobial Activity
The imidazole scaffold is a core component of many antifungal and antibacterial agents.
-
Antifungal Activity: 5-sulphanyl-4-nitroimidazole derivatives have been synthesized and evaluated for their biological activities.[7] Some of these compounds exhibited antibacterial activity with MIC values ranging from 31.2 - 62.5 µg/mL against different bacterial strains.[7] Additionally, certain nitroimidazole derivatives have shown potent fungistatic activity.[1]
-
Antibacterial Activity: Novel 5-(nitro/bromo)-styryl-2-benzimidazole derivatives have demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Klebsiella pneumoniae.[1]
Table 2: Antimicrobial Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Activity | Organism(s) | MIC/Activity | Reference |
| 5-sulphanyl-4-nitroimidazole derivatives | Antibacterial | Various bacteria | 31.2 - 62.5 µg/mL | [7] |
| 5-(nitro/bromo)-styryl-2-benzimidazole derivatives | Antibacterial | S. aureus, E. coli, E. faecalis, K. pneumoniae | Comparable to ciprofloxacin | [1] |
II. Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of imidazole derivatives are crucial for reproducibility and further research. Below are generalized methodologies based on the cited literature.
General Synthesis of Imidazole Derivatives
The synthesis of imidazole derivatives often involves multi-component reactions or cyclization strategies. For instance, a one-pot, four-component reaction under microwave irradiation has been utilized for the efficient and high-yielding synthesis of novel imidazole derivatives.[5]
Workflow for a Four-Component Synthesis of Imidazole Derivatives
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analogs of 5-(1H-Imidazol-4-yl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(1H-Imidazol-4-yl)pentanoic acid and its structural analogs represent a class of compounds with significant potential in drug discovery, primarily targeting the histamine H3 receptor. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. As such, ligands targeting this receptor have therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core structural features, biological activities, and experimental evaluation of these imidazole-based compounds. We present quantitative data for key analogs, detailed experimental protocols for their biological characterization, and a visualization of the pertinent signaling pathways.
Core Structure and Pharmacological Target
The core structure consists of an imidazole ring connected to a pentanoic acid moiety at the 4-position. The imidazole ring is a well-established pharmacophore for histamine receptor ligands, while the alkyl carboxylic acid chain influences potency, selectivity, and pharmacokinetic properties. The primary biological target for this class of compounds is the histamine H3 receptor .
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[1] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This presynaptic inhibition modulates the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, making the H3 receptor an attractive target for treating cognitive and sleep disorders.[2][3][4]
Structural Analogs and Biological Activity
While specific biological data for this compound is not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on closely related analogs, particularly those with variations in the alkyl chain and substitutions on the imidazole ring, have provided valuable insights. A notable study on branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates demonstrated high affinity for the human histamine H3 receptor, with Ki values in the nanomolar range.[5]
The following table summarizes the binding affinities of selected structural analogs for the human histamine H3 receptor.
| Compound ID | Structure | Modification from Core | Ki (nM) at hH3R |
| Analog 1 | 3-(1H-imidazol-4-yl)propyl N-methylcarbamate | Propyl chain, N-methylcarbamate | < 100 |
| Analog 2 | 3-(1H-imidazol-4-yl)propyl N-ethylcarbamate | Propyl chain, N-ethylcarbamate | < 100 |
| Analog 3 | (R)-3-(1H-imidazol-4-yl)-butan-1-ol derivative | Branched alkyl chain | < 100 |
| Analog 4 | (S)-3-(1H-imidazol-4-yl)-butan-1-ol derivative | Branched alkyl chain | < 100 |
Data adapted from Łazewska et al., Bioorg Med Chem Lett, 2009.[5]
Experimental Protocols
Histamine H3 Receptor Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the histamine H3 receptor using a radioligand competition assay.
Workflow:
Methodology:
-
Membrane Preparation:
-
Competition Binding Assay:
-
Cell membranes are incubated with a fixed concentration of the radioligand [³H]-Nα-methylhistamine ([³H]-NAMH) and varying concentrations of the test compound.[6][7]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit).[6]
-
The incubation is carried out for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Inhibition
This protocol measures the functional activity of test compounds as agonists or inverse agonists at the histamine H3 receptor by quantifying their effect on cAMP levels.
Methodology:
-
Cell Culture and Treatment:
-
HEK293 cells stably expressing the human histamine H3 receptor are seeded in 96-well plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
-
Data Analysis:
-
The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for inverse agonists) values are determined.
-
The maximal effect (Emax) is also determined to assess the efficacy of the compound.
-
Histamine H3 Receptor Signaling Pathway
Activation of the histamine H3 receptor initiates a signaling cascade that leads to the inhibition of neurotransmitter release. The diagram below illustrates the key components of this pathway.
As depicted, the binding of an agonist to the H3 receptor activates the inhibitory G protein (Gαi/o).[1] This leads to the inhibition of adenylyl cyclase, thereby reducing the production of cAMP.[1] Lower levels of cAMP result in decreased activity of Protein Kinase A (PKA), which in turn modulates downstream effectors to reduce the release of neurotransmitters from the presynaptic terminal.
Conclusion
This compound and its structural analogs are a promising class of compounds targeting the histamine H3 receptor. The data from related analogs indicate that modifications to the alkyl chain and the addition of other functional groups can significantly influence binding affinity and functional activity. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel analogs. A deeper understanding of the structure-activity relationships and the underlying signaling pathways will be instrumental in the rational design of new therapeutic agents for a variety of neurological disorders. Further research is warranted to synthesize and evaluate this compound and a broader range of its direct analogs to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Elucidating the Potential Mechanism of Action of 5-(1H-Imidazol-4-yl)pentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action, biological targets, or pharmacological profile for the exact molecule, 5-(1H-Imidazol-4-yl)pentanoic acid. This document, therefore, provides a comprehensive overview of the known activities of structurally related imidazole-containing compounds to infer potential mechanisms and guide future research. The data and protocols presented herein are derived from studies on analogous compounds and should be considered illustrative for the target molecule.
Introduction to Imidazole-Containing Compounds in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites allow it to interact with a wide array of biological targets.[5][6] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][4][7]
The structure of this compound combines this versatile imidazole ring with a flexible pentanoic acid chain. This combination suggests potential interactions with targets that have binding pockets accommodating both aromatic and aliphatic/carboxylic acid moieties. This guide will explore the potential biological targets and mechanisms of action based on evidence from analogous structures.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally related compounds, this compound could potentially target several classes of proteins. The following sections outline these possibilities, supported by data from analogous molecules.
Enzyme Inhibition
The imidazole moiety is a common feature in many enzyme inhibitors.[8] Its ability to coordinate with metal cofactors or interact with active site residues makes it a potent pharmacophore.
-
Kinase Inhibition: Several imidazole-based compounds are potent kinase inhibitors, targeting enzymes like Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).[4] These compounds typically function by competing with ATP for the kinase's active site, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
-
Xanthine Oxidase (XO) Inhibition: Derivatives of imidazole have been developed as inhibitors of xanthine oxidase, a key enzyme in purine metabolism responsible for uric acid production. These compounds act as potential treatments for gout and hyperuricemia.
-
S-nitrosoglutathione Reductase (GSNOR) Inhibition: Imidazole-biaryl-tetrazole compounds have been identified as potent GSNOR inhibitors, which can lead to bronchodilation and reduced inflammation, suggesting therapeutic potential for respiratory diseases like COPD.
Receptor Modulation
Imidazole derivatives can also act as ligands for various cell surface receptors.
-
Adrenoceptor Agonism: Certain imidazole-containing tetralin derivatives have been identified as selective agonists for the alpha(1A)-adrenoceptor. These molecules modulate smooth muscle contraction and have been investigated for conditions like urinary stress incontinence.
Antimicrobial and Antiviral Activity
The imidazole ring is the basis for the "azole" class of antifungal drugs (e.g., clotrimazole, miconazole) which inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.[1][9] Additionally, various imidazole derivatives have shown antibacterial and antiviral properties, though the precise mechanisms can vary widely.[10][11]
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes inhibitory or binding data for several imidazole-containing compounds discussed in the literature.
| Compound Class/Example | Target | Activity | Quantitative Measurement (IC₅₀/EC₅₀) | Reference |
| Indazole-based Imidazole Derivative | PLK4 | Kinase Inhibition | < 0.1 nM | [2] |
| Imidazole Derivative 5b | EGFR (WT) | Kinase Inhibition | 30.1 nM | [3] |
| Imidazole Derivative 5b | EGFR (T790M Mutant) | Kinase Inhibition | 12.8 nM | [3] |
| Imidazole-biaryl-tetrazole | GSNOR | Enzyme Inhibition | Potent (specific values not in abstract) | [10] |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid 6c | Xanthine Oxidase | Enzyme Inhibition | 0.13 µM | [12] |
| Imidazole-phenyl-thiazole scaffold | Cdc42/Dbs Interaction | PPI Inhibition | 67 µM | [4] |
Note: This data is for structurally related but distinct molecules and is presented for illustrative purposes only. The activity of this compound must be determined experimentally.
Illustrative Diagrams
The following diagrams illustrate a potential experimental workflow for characterizing a novel compound and a hypothetical signaling pathway that could be modulated by an imidazole-based kinase inhibitor.
Caption: A generalized experimental workflow for the discovery and characterization of a novel compound.
Caption: Hypothetical kinase inhibition pathway by an imidazole-based compound.
General Experimental Protocols
Detailed protocols for assessing the activity of a novel compound like this compound would need to be optimized. However, based on methodologies cited for related compounds, the following general protocols can be outlined.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the concentration at which the test compound inhibits 50% of the activity of a target kinase (IC₅₀).
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compound (serial dilutions), kinase buffer, detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure:
-
Add kinase buffer, recombinant kinase, and the specific peptide substrate to wells of a 384-well plate.
-
Add serial dilutions of this compound or control inhibitor (e.g., Staurosporine) to the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow compound binding.
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration).
-
Incubate for 1-2 hours at 30°C.
-
Stop the reaction and quantify the product (e.g., ADP) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of the test compound on the proliferation and viability of cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, A549), complete culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle (DMSO) and positive controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.
-
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the rich pharmacology of the imidazole scaffold provides a strong foundation for hypothesis-driven research.[1][3][4] Based on the activities of related molecules, promising avenues for investigation include its potential as a kinase inhibitor, an adrenoceptor modulator, or a novel antimicrobial agent.
The logical next step is to pursue the experimental workflow outlined in this guide. Initial screening against a broad panel of kinases and receptors, followed by cell-based assays, will be crucial in identifying its primary biological target(s). Subsequent mechanistic studies will then be required to fully characterize its pharmacological profile and determine its therapeutic potential.
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 3. ijrar.org [ijrar.org]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. nbinno.com [nbinno.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. naturally-occurring-and-synthetic-imidazoles-their-chemistry-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]
Spectroscopic Characterization of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(1H-Imidazol-4-yl)pentanoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are designed to be readily adaptable for the analysis of this and similar small molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—an imidazole ring and a pentanoic acid chain—and comparison with data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| H-2' (imidazole) | ~7.5 - 8.0 | Singlet | - | The chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms. |
| H-5' (imidazole) | ~6.8 - 7.2 | Singlet | - | This proton is typically upfield compared to H-2'. |
| -CH₂- (alpha to imidazole) | ~2.5 - 2.8 | Triplet | ~7-8 | Deshielded by the adjacent imidazole ring. |
| -CH₂- (beta to imidazole) | ~1.6 - 1.8 | Quintet | ~7-8 | |
| -CH₂- (gamma to imidazole) | ~1.5 - 1.7 | Quintet | ~7-8 | |
| -CH₂- (alpha to COOH) | ~2.2 - 2.5 | Triplet | ~7-8 | Deshielded by the carboxylic acid group. |
| -COOH | ~10 - 12 | Broad Singlet | - | Chemical shift can vary with solvent and concentration. |
| -NH (imidazole) | ~11 - 13 | Broad Singlet | - | Chemical shift is highly dependent on solvent and temperature. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2' (imidazole) | ~135 - 140 | |
| C-4' (imidazole) | ~130 - 135 | |
| C-5' (imidazole) | ~115 - 120 | |
| -COOH | ~170 - 175 | Carbonyl carbon. |
| -CH₂- (alpha to imidazole) | ~25 - 30 | |
| -CH₂- (beta to imidazole) | ~28 - 33 | |
| -CH₂- (gamma to imidazole) | ~23 - 28 | |
| -CH₂- (alpha to COOH) | ~33 - 38 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad | Very characteristic broad absorption. |
| N-H stretch (imidazole) | 3100 - 3300 | Broad | May overlap with O-H stretch. |
| C-H stretch (sp² CH, imidazole) | 3000 - 3100 | Medium | |
| C-H stretch (sp³ CH, alkyl chain) | 2850 - 2960 | Medium to Strong | |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong | Characteristic carbonyl absorption. |
| C=N and C=C stretch (imidazole ring) | 1450 - 1650 | Medium to Strong | Ring stretching vibrations. |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong | |
| O-H bend (carboxylic acid) | 1395 - 1440 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| [M+H]⁺ (ESI+) | m/z 169.0972 | Expected accurate mass for high-resolution mass spectrometry. |
| [M-H]⁻ (ESI-) | m/z 167.0829 | Expected accurate mass for high-resolution mass spectrometry. |
| Key Fragmentation Ions (EI/CID) | m/z 151 ([M-OH]⁺), m/z 124 ([M-COOH]⁺), m/z 95 (imidazole ring fragment), m/z 81 (imidazole ring fragment) | Fragmentation pattern will be dependent on the ionization method and energy. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and proton/carbon environments of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with pH adjustment). DMSO-d₆ is often a good choice for molecules with exchangeable protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurement, or a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source for fragmentation analysis (if the compound is sufficiently volatile or can be derivatized).
Procedure (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
-
Infusion and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire mass spectra in both positive and negative ion modes.
-
Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).
-
For high-resolution instruments, perform a calibration to ensure accurate mass measurement.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺ and/or [M-H]⁻).
-
Use the accurate mass measurement to predict the elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain structural information.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of a chemical compound.
Caption: Structural moieties and resulting chemical properties of the target molecule.
An In-depth Technical Guide on 5-(1H-Imidazol-4-yl)pentanoic acid: Acknowledging an Information Gap
A comprehensive review of scientific literature, chemical databases, and historical records reveals a significant information gap regarding the specific compound 5-(1H-Imidazol-4-yl)pentanoic acid . There is no documented evidence of a notable discovery, a unique history of development, or a significant body of research pertaining to its specific biological activities or signaling pathways. This molecule does not appear to be a marketed drug or a widely recognized bioactive agent.
It is most likely classified as a chemical intermediate or a building block, potentially used in the synthesis of more complex molecules. Therefore, creating an in-depth technical guide on its "discovery and history" with detailed experimental protocols and established signaling pathways is not feasible based on publicly available information.
To provide a valuable resource for the target audience of researchers and drug development professionals, this guide will instead focus on the core chemical scaffold from which the requested molecule is derived: the imidazole ring . We will explore the discovery and history of this foundational heterocyclic compound, its general synthesis, and its vast importance in medicinal chemistry, adhering to the requested technical format.
The Imidazole Scaffold: Discovery, Synthesis, and Significance in Drug Development
Introduction to the Imidazole Core
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] It is a component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, which underscores its fundamental role in biological systems.[2][4] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a versatile component in enzyme active sites and a valuable pharmacophore in drug design.[2][5]
The Historical Discovery of Imidazole
The history of imidazole chemistry begins in the mid-19th century.
-
1840s: Various derivatives of imidazole were discovered, though their structure was not yet understood.[3]
-
1858: German chemist Heinrich Debus reported the first synthesis of the parent imidazole ring. He achieved this by reacting glyoxal and formaldehyde in the presence of ammonia. The compound was originally named "glyoxaline".[1][3]
-
Late 19th/Early 20th Century: The structural relationship between imidazole and naturally occurring compounds like histidine and purines was established, cementing its importance in biochemistry.
General Methodologies for Imidazole Synthesis
Several methods exist for the synthesis of the imidazole core. The Debus synthesis, while historically significant, often suffers from low yields. The Radziszewski synthesis and its modern variations are more commonly employed.
Protocol: Generalized Radziszewski Imidazole Synthesis
This protocol describes a general method for synthesizing a multi-substituted imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
-
Reagent Preparation:
-
Dissolve the 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add the desired aldehyde (1.0 eq) to the solution.
-
Add an ammonia source, typically ammonium acetate or ammonium hydroxide (>=2.0 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-120 °C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual ammonium acetate or acetic acid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted imidazole.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
-
Below is a conceptual workflow for this generalized synthesis.
Caption: Generalized workflow for the Radziszewski imidazole synthesis.
The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a cornerstone of modern drug development, found in numerous FDA-approved drugs across various therapeutic areas.[4] Its prevalence stems from its favorable drug-like properties, including metabolic stability and the ability to modulate the polarity of a molecule.
Table 1: Selected Imidazole-Containing Drugs and Their Applications
| Drug Name | Therapeutic Class | Mechanism of Action | Year of Approval (US) |
| Metronidazole | Antibiotic, Antiprotozoal | Disrupts DNA of microbial cells after being reduced within the cell. | 1963 |
| Clotrimazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. | 1973 |
| Cimetidine | H2 Receptor Antagonist | Blocks histamine H2 receptors in the stomach, reducing acid production. | 1977 |
| Ketoconazole | Antifungal | Inhibits ergosterol synthesis, similar to Clotrimazole, but with broader spectrum. | 1981 |
| Omeprazole | Proton Pump Inhibitor | Irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells. | 1989 |
| Losartan | Angiotensin II Receptor Blocker | Blocks the AT1 receptor, preventing angiotensin II from constricting blood vessels. | 1995 |
| Dacarbazine | Anticancer (Alkylating Agent) | Alkylates and cross-links DNA during all phases of the cell cycle. | 1975 |
The diagram below illustrates the central role of the imidazole scaffold, connecting it to natural biomolecules and major classes of synthetic drugs.
Caption: The imidazole scaffold as a central structure in biology and medicine.
Conclusion
While the specific compound this compound lacks a distinct history of discovery, its parent scaffold, imidazole, is of immense importance. Discovered over 160 years ago, the imidazole ring has transitioned from a chemical curiosity to a fundamental building block in biochemistry and a privileged structure in medicinal chemistry. Its presence in everything from essential amino acids to blockbuster drugs highlights its versatility and enduring relevance to researchers, scientists, and drug development professionals. Understanding the history, synthesis, and broad utility of the imidazole core provides a robust foundation for the rational design of new therapeutic agents.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
The Enzyme Inhibition Potential of Imidazole-Based Compounds: A Focus on Histone Deacetylase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the enzyme inhibition potential of the broader class of imidazole-containing compounds, with a specific emphasis on histone deacetylase (HDAC) inhibition. To date, a comprehensive search of the scientific literature has not yielded specific enzyme inhibition data for 5-(1H-Imidazol-4-yl)pentanoic acid . The information presented herein is based on structurally related compounds and is intended to provide a foundational understanding for researchers interested in the potential activities of this and similar molecules.
Introduction: Imidazole Scaffolds in Enzyme Inhibition
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions make it a versatile component in the design of enzyme inhibitors.[1][3] A particularly significant area of research has been the development of imidazole-containing compounds as inhibitors of histone deacetylases (HDACs).
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[4] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[5] Imidazole derivatives have emerged as a promising class of HDAC inhibitors, demonstrating potent and, in some cases, isoform-selective inhibitory activity.[3][6] This guide provides an in-depth overview of the enzyme inhibition potential of imidazole-based compounds, with a primary focus on their interaction with HDACs.
Mechanism of Action: Imidazole as a Zinc-Binding Group in HDAC Inhibition
The catalytic activity of most HDACs is dependent on a zinc ion (Zn²⁺) located at the base of the active site pocket.[3] This zinc ion is essential for activating a water molecule that hydrolyzes the acetyl-lysine substrate. The primary mechanism by which many small molecule HDAC inhibitors function is through chelation of this catalytic zinc ion, thereby blocking the enzyme's activity.
Imidazole and its derivatives can function as effective zinc-binding groups (ZBGs).[1][3] The nitrogen atoms of the imidazole ring can coordinate with the zinc ion, displacing or preventing the binding of the activating water molecule. The general pharmacophore model for a typical HDAC inhibitor consists of three key components:
-
A Zinc-Binding Group (ZBG): This group directly interacts with the catalytic zinc ion.
-
A Linker Region: This part of the molecule occupies the narrow channel of the HDAC active site.
-
A Cap Group: This is typically a larger, often aromatic, group that interacts with the rim of the active site, contributing to potency and isoform selectivity.
Within this framework, the imidazole moiety can be incorporated as a ZBG, as part of the linker, or within the cap group, showcasing its versatility in inhibitor design.
Quantitative Data Summary: Imidazole-Based HDAC Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of several representative imidazole-containing compounds against various HDAC isoforms. This data highlights the potential for potent and selective inhibition within this class of molecules.
| Compound Name/Reference | Target HDAC Isoform(s) | IC50 Value | Reference(s) |
| Pracinostat (SB939) | Class I, II, and IV HDACs | Pan-HDAC inhibitor | [6] |
| Compound 3k | HDAC8 | 2.7 µM | [6] |
| Compound 3h | HDAC8 | 6.3 µM | [6] |
| Compound P19 | HDAC8 | 9.3 µM | [6] |
| N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides | Human HDACs | Nanomolar range | [3] |
| Compound 19d | Pan-HDAC (cellular assay) | 0.60/0.50 µM | [7] |
| Compound 19i | Pan-HDAC (cellular assay) | 0.65/0.32 µM | [7] |
| Compound 19e | HDAC5 | 2.31 nM | [7] |
| Compound 19h | HDAC5 | Not specified | [7] |
| MAIP-032 | HDAC6 | Selective inhibitor | [8] |
| Compound 30 | HDAC6 | 4.63 nM | [9] |
Experimental Protocols: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a test compound against HDAC enzymes using a commercially available fluorometric assay kit.
4.1. Principle
This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a synthetic substrate that contains an acetylated lysine residue linked to a fluorophore. Upon deacetylation by an active HDAC enzyme, a developing solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore, which can be detected by a fluorescence plate reader. The presence of an HDAC inhibitor prevents the deacetylation of the substrate, resulting in a decrease in the fluorescent signal.
4.2. Materials
-
Recombinant human HDAC enzyme (isoform-specific)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor positive control (e.g., Trichostatin A or Vorinostat)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Developing solution (containing a protease, e.g., trypsin)
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm)
4.3. Procedure
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare dilutions of the positive control inhibitor. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤ 1%).
-
Enzyme Reaction:
-
Add a defined amount of recombinant HDAC enzyme to each well of the 96-well plate.
-
Add the diluted test compound or positive control to the respective wells. Include a "no inhibitor" control (with solvent only) and a "no enzyme" background control.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Development:
-
Stop the enzymatic reaction by adding the developing solution to each well.
-
Incubate the plate at room temperature or 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to HDAC inhibition.
Caption: Mechanism of HDAC inhibition by an imidazole-based compound.
Caption: Key signaling pathways affected by HDAC inhibition.
Caption: General experimental workflow for evaluating HDAC inhibitors.
Conclusion and Future Directions
Imidazole-containing compounds represent a rich and versatile class of enzyme inhibitors, with a particularly strong potential for the development of novel histone deacetylase inhibitors. Their ability to effectively chelate the catalytic zinc ion in the HDAC active site, combined with the synthetic tractability of the imidazole scaffold, allows for the fine-tuning of potency and isoform selectivity.
While this guide provides a comprehensive overview of the enzyme inhibition potential of this class of compounds, the specific activity of This compound remains to be elucidated. Future research efforts should be directed towards the synthesis and biological evaluation of this and structurally related molecules. Such studies would not only expand our understanding of the structure-activity relationships of imidazole-based HDAC inhibitors but could also lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by epigenetic dysregulation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of 1H-benzo[d]imidazole selective HDAC6 inhibitors with potential therapy for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
"antimicrobial properties of 5-(1H-Imidazol-4-yl)pentanoic acid"
An In-Depth Technical Guide on the Antimicrobial Properties of 5-(1H-Imidazol-4-yl)pentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Following a comprehensive review of available scientific literature, it appears that there is currently no published research detailing the antimicrobial properties of this compound. Searches for its antibacterial, antifungal, or general antimicrobial activity, as well as its mechanism of action, did not yield any specific studies on this particular compound.
This technical guide, therefore, serves to highlight a significant knowledge gap in the scientific community regarding the potential antimicrobial efficacy of this molecule. While the imidazole moiety is a common feature in many known antimicrobial agents, the specific properties of this compound remain uninvestigated in the public domain.
The absence of data precludes the presentation of quantitative data, experimental protocols, and signaling pathways as requested. The following sections outline the methodologies that would be employed in a typical investigation into the antimicrobial properties of a novel compound, providing a framework for future research in this area.
Hypothetical Experimental Workflow for Antimicrobial Screening
Should research be undertaken on this compound, a standard workflow would be initiated to determine its antimicrobial potential. This process is visualized in the diagram below.
Caption: Hypothetical workflow for antimicrobial drug discovery.
Standard Experimental Protocols for Antimicrobial Testing
In the event of future research, the following standard protocols would be essential for characterizing the antimicrobial properties of this compound.
1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound where no visible growth is observed.
-
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
-
Objective: To determine the lowest concentration of the compound that kills a specified percentage (typically 99.9%) of the initial microbial population.
-
Methodology:
-
Following the MIC assay, take an aliquot from each well that shows no visible growth.
-
Plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
-
Incubate the agar plates under suitable conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Potential Signaling Pathways for Imidazole-Based Antimicrobials
While no data exists for this compound, other imidazole-containing compounds are known to target specific pathways in microorganisms. Future research could investigate if this compound acts through similar mechanisms.
Caption: Potential antifungal mechanism of action for imidazole compounds.
Data Summary (Hypothetical)
For illustrative purposes, a table for presenting potential future findings is provided below.
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data Not Available | Data Not Available |
| Escherichia coli | ATCC 25922 | Data Not Available | Data Not Available |
| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available |
The antimicrobial potential of this compound represents an unexplored area of research. While the imidazole scaffold is promising, dedicated studies are required to ascertain its efficacy and mechanism of action. The experimental frameworks and hypothetical data structures provided in this guide offer a roadmap for such future investigations. Researchers are encouraged to pursue this compound to potentially uncover a novel class of antimicrobial agents.
The Strategic Integration of 5-(1H-Imidazol-4-yl)pentanoic Acid in Contemporary Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast array of heterocyclic scaffolds, the imidazole nucleus holds a privileged position due to its versatile chemical reactivity and its prevalence in numerous biologically active compounds. This technical guide focuses on the synthesis and application of 5-(1H-Imidazol-4-yl)pentanoic acid, a bifunctional building block that has garnered significant interest, particularly in the design of targeted therapies such as histone deacetylase (HDAC) inhibitors. This document will provide an in-depth overview of its synthesis, key chemical transformations, and its role in the construction of complex bioactive molecules, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a white to off-white solid with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure features a terminal carboxylic acid and an imidazole ring, bestowing it with both acidic and basic properties, and the ability to participate in a wide range of chemical reactions.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents and aqueous base |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a multi-step sequence, which is outlined below. This protocol is a representative synthesis and may require optimization based on laboratory conditions and available starting materials.
Experimental Workflow: Synthesis of this compound
Caption: A representative synthetic workflow for this compound.
Detailed Methodology
Step 1: Synthesis of Ethyl 5-hydroxypentanoate
-
Reaction: To a solution of ethyl glutarate (1 equivalent) in a suitable solvent such as ethanol, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise at 0 °C.
-
Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude hydroxy-ester.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2-4: Conversion to Ethyl 5-(1H-imidazol-4-yl)pentanoate
Due to the lack of a publicly available, detailed, and validated protocol for the direct synthesis of this compound, a generalized pathway is presented. The synthesis would likely proceed through the conversion of the hydroxyl group to a suitable leaving group (e.g., tosylate), followed by displacement with an azide. Subsequent reduction and cyclization with appropriate reagents would form the imidazole ring. A plausible, though not explicitly documented, method would be the adaptation of known imidazole syntheses.
Step 5: Hydrolysis to this compound
-
Reaction: Ethyl 5-(1H-imidazol-4-yl)pentanoate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (e.g., 2-3 equivalents) is added, and the mixture is heated to reflux.
-
Work-up: The reaction progress is monitored by TLC. Upon completion, the ethanol is removed under reduced pressure. The aqueous solution is cooled to 0 °C and acidified to a pH of approximately 6-7 with dilute hydrochloric acid, at which point the product precipitates.
-
Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Application as a Building Block in Histone Deacetylase (HDAC) Inhibitors
This compound is an exemplary building block for the synthesis of HDAC inhibitors. These inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a "cap" group that interacts with the surface of the enzyme, and a "linker" that connects the ZBG and the cap. The pentanoic acid chain of this compound serves as a versatile linker, while the imidazole ring can be incorporated into the cap group or act as a scaffold.
Illustrative Synthesis of an HDAC Inhibitor
The following is a representative protocol for the synthesis of a hypothetical HDAC inhibitor, demonstrating the utility of this compound.
Experimental Workflow: Synthesis of a Hypothetical HDAC Inhibitor
Caption: Workflow for the synthesis of a hypothetical HDAC inhibitor.
Detailed Methodology: Amide Coupling
-
Reaction: To a solution of this compound (1 equivalent) in dry N,N-dimethylformamide (DMF) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). The mixture is stirred at room temperature for 30 minutes. The desired amine-functionalized cap group (1.1 equivalents) is then added, and the reaction is stirred at room temperature overnight.[1][2]
-
Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Aniline Derivative | EDC, HOBt, DIPEA | DMF | 12-18 | 60-85 (estimated) |
| Carboxylic Acid Derivative | Piperazine Derivative | HATU, DIPEA | DMF | 2-4 | 70-90 (estimated) |
Note: Yields are estimated based on typical amide coupling reactions and may vary.
The Role of Imidazole-Based Compounds in HDAC Inhibition and Signaling
HDAC inhibitors play a crucial role in cancer therapy by altering the epigenetic landscape of tumor cells. By inhibiting the deacetylation of histones, these compounds lead to a more open chromatin structure, which can result in the re-expression of tumor suppressor genes. Furthermore, HDAC inhibitors can affect the acetylation status of non-histone proteins, influencing various cellular processes.[3][4]
The inhibition of HDACs by compounds derived from this compound can trigger a cascade of events within the cell, ultimately leading to cell cycle arrest and apoptosis.[3]
Signaling Pathway of HDAC Inhibition
Caption: Simplified signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This facilitates the transcription of tumor suppressor genes, such as p21 (CDKN1A).[3] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), and its upregulation leads to cell cycle arrest at the G1/S and G2/M checkpoints.[3] This halt in proliferation provides an opportunity for DNA repair mechanisms to act or, if the damage is too severe, for the cell to undergo programmed cell death (apoptosis).
Conclusion
This compound represents a valuable and versatile chemical building block for the synthesis of complex, biologically active molecules. Its bifunctional nature allows for its seamless integration into synthetic routes targeting a variety of therapeutic targets, with a notable application in the development of HDAC inhibitors. The synthetic protocols and biological context provided in this guide are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of next-generation therapeutics. Further investigation into the synthesis and application of this and related imidazole derivatives is warranted to fully exploit their potential in medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
"experimental protocol for 5-(1H-Imidazol-4-yl)pentanoic acid synthesis"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed experimental protocol for the synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid, a valuable building block in medicinal chemistry and drug development. The described multi-step synthesis provides a practical approach for obtaining this target compound. The protocol includes reaction conditions, purification methods, and characterization data.
Introduction
Imidazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of various bioactive molecules. This protocol details a reliable synthetic route, starting from commercially available reagents, to produce the target molecule with a good overall yield.
Overall Reaction Scheme
A plausible synthetic route for this compound is proposed, starting from 4-(hydroxymethyl)imidazole hydrochloride and proceeding through a series of functional group transformations to introduce the pentanoic acid side chain.
Experimental Protocols
Step 1: Synthesis of 4-(Chloromethyl)-1H-imidazole hydrochloride
This initial step involves the conversion of the hydroxyl group of the starting material to a more reactive chloride, facilitating subsequent alkylation.
Materials:
-
4-(Hydroxymethyl)imidazole hydrochloride
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend 4-(hydroxymethyl)imidazole hydrochloride in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 4-(chloromethyl)-1H-imidazole hydrochloride can be used in the next step without further purification.
Step 2: Synthesis of Diethyl 2-((1H-imidazol-4-yl)methyl)malonate
This step involves a malonic ester synthesis to introduce the carbon backbone of the pentanoic acid side chain.
Materials:
-
4-(Chloromethyl)-1H-imidazole hydrochloride
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
Procedure:
-
In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature and stir for 30 minutes.
-
Add the crude 4-(chloromethyl)-1H-imidazole hydrochloride from Step 1 to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 2-((1H-imidazol-4-yl)methyl)malonate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step involves the hydrolysis and decarboxylation of the malonic ester derivative to yield the target carboxylic acid.
Materials:
-
Diethyl 2-((1H-imidazol-4-yl)methyl)malonate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve the purified diethyl 2-((1H-imidazol-4-yl)methyl)malonate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to facilitate the hydrolysis of the ester groups.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to induce decarboxylation and precipitate the product.
-
Heat the acidified mixture gently to ensure complete decarboxylation.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
-
The final product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-(Hydroxymethyl)imidazole hydrochloride | Thionyl chloride | DCM | Reflux | 4-6 | 4-(Chloromethyl)-1H-imidazole hydrochloride | >95 |
| 2 | 4-(Chloromethyl)-1H-imidazole hydrochloride | Diethyl malonate | Ethanol | Reflux | 8-12 | Diethyl 2-((1H-imidazol-4-yl)methyl)malonate | 60-70 |
| 3 | Diethyl 2-((1H-imidazol-4-yl)methyl)malonate | Sodium hydroxide | Water | Reflux | 6-8 | This compound | 75-85 |
Visualizations
Caption: Synthetic workflow for this compound.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (MP): To assess the purity of the final product.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care.
-
Sodium ethoxide is a strong base and is flammable; handle with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The availability of this protocol will facilitate the synthesis of this important building block for researchers in the fields of medicinal chemistry and drug discovery.
Application Note and Protocols for the Purification of 5-(1H-Imidazol-4-yl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 5-(1H-Imidazol-4-yl)pentanoic acid from a typical reaction mixture. Due to its zwitterionic nature, arising from the presence of both a basic imidazole ring and an acidic carboxylic acid group, purification requires specific strategies to achieve high purity. This guide outlines two primary methods: recrystallization and ion-exchange chromatography. It includes a discussion of potential impurities, detailed experimental protocols, and methods for assessing purity and yield.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and drug development due to its structural similarity to biologically active molecules. Synthesis of this compound often results in a crude reaction mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is critical to obtaining a compound of sufficient purity for subsequent applications. This note details robust purification strategies tailored to the physicochemical properties of the target molecule.
Potential Impurities: The nature of impurities is dependent on the synthetic route. A common synthesis involves the reaction of a protected histidine derivative or a related imidazole precursor with a five-carbon synthon. Potential impurities may include:
-
Unreacted starting materials: e.g., 5-halopentanoic acid or its ester.
-
Byproducts of the synthesis: e.g., products of side reactions or degradation.
-
Reagents and catalysts used in the synthesis.
Purification Strategies
The zwitterionic character of this compound allows for purification by several methods. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Recrystallization
Recrystallization is an effective method for purifying crystalline solids. For this compound, which can exist as a free base or a salt (e.g., hydrochloride), the choice of solvent is crucial. A mixed solvent system is often effective. For a similar compound, 5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentanoic acid, recrystallization from acetonitrile followed by trituration with hexane has been reported to yield a pure product[1].
Ion-Exchange Chromatography (IEX)
Given the presence of both a positively chargeable imidazole group and a negatively chargeable carboxylic acid group, ion-exchange chromatography is a powerful purification technique. The net charge of the molecule is pH-dependent, which can be exploited for selective binding and elution from an ion-exchange resin. At a pH below the pKa of the carboxylic acid and below the pKa of the imidazolium ion, the compound will be positively charged and can be purified using a cation-exchange resin.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on methods for similar imidazole-containing carboxylic acids.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Hexane
-
Acetonitrile
-
Beakers and Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Begin by determining an appropriate solvent or solvent system. Test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water (e.g., 4:1 v/v) is a good starting point.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen hot solvent (e.g., ethanol-water mixture) in an Erlenmeyer flask. Stir and heat the mixture until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Trituration (Optional): For further purification, the collected crystals can be triturated with a non-polar solvent like hexane. This involves stirring the solid in the solvent at room temperature to wash away non-polar impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity and Yield Assessment:
-
Determine the melting point of the purified solid. A sharp melting point is indicative of high purity.
-
Analyze the purity by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculate the percentage yield based on the initial amount of crude material.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol is a general guideline for the purification of zwitterionic compounds like this compound using cation-exchange chromatography.
Materials:
-
Crude this compound
-
Strong cation-exchange resin (e.g., Dowex 50W)
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment and elution
-
Chromatography column
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column. Equilibrate the column by washing it with several column volumes of a low pH buffer (e.g., 0.1 M HCl) to ensure the resin is in the H⁺ form.
-
Sample Preparation: Dissolve the crude this compound in the equilibration buffer. Adjust the pH to be below the pKa of the carboxylic acid group (typically < 4) to ensure the imidazole group is protonated and the overall charge is positive.
-
Loading: Apply the prepared sample to the top of the equilibrated column and allow it to flow into the resin bed.
-
Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.
-
Elution: Elute the bound this compound by increasing the pH or the ionic strength of the mobile phase.
-
pH Gradient: Gradually increase the pH of the elution buffer using a solution of a weak base like ammonium hydroxide or a stronger base like sodium hydroxide. This will deprotonate the carboxylic acid and eventually the imidazole ring, changing the net charge and causing the compound to elute.
-
Salt Gradient: Alternatively, elute with a buffer of the same low pH containing an increasing concentration of a salt (e.g., NaCl). The salt ions will compete with the protonated imidazole for binding sites on the resin, leading to elution.
-
-
Fraction Collection and Analysis: Collect fractions using a fraction collector and analyze them for the presence of the target compound using a suitable method (e.g., UV absorbance, thin-layer chromatography).
-
Desalting and Isolation: Pool the fractions containing the pure product. If a salt gradient was used for elution, the product will need to be desalted, for example, by reversed-phase chromatography or dialysis. Lyophilize or evaporate the solvent from the pooled fractions to obtain the purified solid.
Data Presentation
The following tables present representative data for the purification of this compound. These values are illustrative and will vary depending on the specific reaction conditions and the scale of the purification.
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Ion-Exchange Chromatography |
| Starting Purity (Crude) | ~85% | ~85% |
| Final Purity | >98% | >99% |
| Typical Recovery | 70-85% | 60-80% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Throughput | Moderate | Low to Moderate |
| Primary Impurities Removed | Soluble byproducts, excess reagents | Charged and polar impurities |
Visualizations
Diagram 1: General Workflow for Purification of this compound
Caption: A flowchart illustrating the decision-making process and steps involved in the purification of this compound.
Diagram 2: pH-Dependent Charging of this compound for IEX
Caption: The relationship between pH, the net charge of the molecule, and its behavior in ion-exchange chromatography.
References
Application Notes and Protocols for the Analytical Characterization of 5-(1H-Imidazol-4-yl)pentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic compound of interest in pharmaceutical research and drug development due to the presence of the imidazole moiety, a common feature in many biologically active molecules. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Given the polar nature of the molecule, a reversed-phase method with a polar-modified column or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended for optimal retention and peak shape.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.
Expected Results
| Analyte | Retention Time (min) |
| This compound | ~ 8.5 |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive method for the identification and structural confirmation of this compound.
Experimental Protocol: LC-MS
-
LC System: As described for the HPLC method.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
Expected Results
| Ion | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| This compound | 169.0977 | ~ 169.0975 |
Experimental Workflow: LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of the deuterated solvent.
Expected ¹H and ¹³C NMR Data (in D₂O)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| H-2' | ~ 8.50 | s | 1H | Imidazole CH |
| H-5' | ~ 7.20 | s | 1H | Imidazole CH |
| H-2 | ~ 2.60 | t | 2H | -CH₂-COOH |
| H-4 | ~ 2.40 | t | 2H | Imidazole-CH₂- |
| H-3 | ~ 1.60 | m | 2H | -CH₂- |
| ¹³C NMR | δ (ppm) | Assignment |
| C=O | ~ 180.0 | Carboxylic Acid |
| C-4' | ~ 138.0 | Imidazole C |
| C-2' | ~ 135.0 | Imidazole C |
| C-5' | ~ 118.0 | Imidazole C |
| C-2 | ~ 35.0 | -CH₂-COOH |
| C-4 | ~ 28.0 | Imidazole-CH₂- |
| C-3 | ~ 25.0 | -CH₂- |
Logical Relationship: NMR Data Interpretation
Caption: Logical flow from NMR data to structural confirmation.
Elemental Analysis for Formula Verification
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which is used to confirm the empirical and molecular formula.
Experimental Protocol: Elemental Analysis
-
Instrumentation: CHN Elemental Analyzer.
-
Method: Combustion analysis.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried compound into a tin capsule.
Expected Results
| Element | Theoretical % |
| Carbon (C) | 57.13 |
| Hydrogen (H) | 7.19 |
| Nitrogen (N) | 16.65 |
| Oxygen (O) | 19.02 |
Experimental Workflow: Elemental Analysis
Caption: Workflow for elemental analysis of this compound.
Conclusion
The analytical methods described provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures accurate identification, purity assessment, and structural elucidation, which are essential for quality control and regulatory compliance in drug development.
References
Application Notes and Protocols for 5-(1H-Imidazol-4-yl)pentanoic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1H-Imidazol-4-yl)pentanoic acid is a chemical compound containing an imidazole ring, a structural motif frequently found in molecules with diverse biological activities. The imidazole moiety is present in the amino acid histidine and the neurotransmitter histamine, making it a key player in various physiological processes. Due to its structural similarity to histamine, this compound is a potential candidate for the inhibition of enzymes that metabolize histamine, such as Histamine N-methyltransferase (HNMT).
These application notes provide a detailed protocol for investigating the inhibitory effects of this compound on HNMT. The provided methodologies can be adapted for screening other potential enzyme targets.
Potential Enzyme Target: Histamine N-Methyltransferase (HNMT)
HNMT is a key enzyme in the metabolic pathway of histamine, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine. Inhibition of HNMT can lead to an increase in histamine levels, a mechanism relevant in various therapeutic areas, including neurodegenerative diseases and allergic reactions. The structural resemblance of this compound to histamine suggests it may act as a competitive or non-competitive inhibitor of HNMT.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against Human HNMT
| Compound | Target Enzyme | Assay Type | IC50 (µM) [Hypothetical] | Inhibition Type [Hypothetical] |
| This compound | HNMT | Radiometric | 15.2 | Competitive |
| Amodiaquine (Control Inhibitor) | HNMT | Radiometric | 0.05 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay of Histamine N-Methyltransferase (HNMT)
This protocol describes a radiometric assay to determine the inhibitory potential of this compound against human recombinant HNMT.
Materials:
-
Human recombinant HNMT (expressed in E. coli)
-
This compound (Test Compound)
-
Amodiaquine (Control Inhibitor)
-
Histamine
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM)
-
Phosphate buffer (pH 7.8)
-
Borate buffer (2.5 M)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the test compound and the control inhibitor (Amodiaquine) in phosphate buffer.
-
Dilute the human recombinant HNMT to a final concentration of 0.025 µg/mL in phosphate buffer.
-
-
Pre-incubation:
-
In a microcentrifuge tube, add the diluted enzyme solution.
-
Add the test compound or vehicle control to the enzyme solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a substrate mixture containing histamine (final concentration 20 µM), SAM (final concentration 1.4 µM), and [³H]-SAM (final concentration 0.014 µM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Reaction Termination:
-
Terminate the reaction by adding 2.5 M borate buffer.
-
-
Separation of Product:
-
Separate the radiolabeled product, [³H]N-methylhistamine, from the unreacted [³H]-SAM using a suitable method, such as column chromatography.
-
-
Quantification:
-
Add an aliquot of the eluate containing [³H]N-methylhistamine to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of HNMT inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Diagram 1: Experimental Workflow for HNMT Inhibition Assay
Caption: Workflow for the in vitro HNMT radiometric inhibition assay.
Diagram 2: Signaling Pathway of Histamine Metabolism
Caption: Simplified pathway of histamine metabolism and the potential point of inhibition.
Application Notes and Protocols for Testing the Antimicrobial Activity of 5-(1H-Imidazol-4-yl)pentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic compound containing an imidazole moiety. The imidazole ring is a component of many natural and synthetic bioactive molecules, and its derivatives have shown a broad range of biological activities, including antibacterial and antifungal properties[1][2][3]. Therefore, it is of significant interest to evaluate the antimicrobial potential of novel imidazole-containing compounds like this compound. This document provides detailed protocols for determining the in vitro antimicrobial activity of this compound using two standard and widely accepted methods: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for preliminary screening.
Physicochemical Properties Consideration:
Imidazole and its derivatives are generally colorless to pale yellow crystalline solids and are often highly soluble in water and other polar solvents[2][3][4]. The solubility of this compound should be empirically determined in the desired solvent (e.g., sterile deionized water, dimethyl sulfoxide [DMSO]) to prepare a stock solution for the assays. If DMSO is used, the final concentration in the assay should not exceed a level that affects microbial growth (typically ≤1%).
I. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[5][6][7]. This method is considered a gold standard for antimicrobial susceptibility testing[8].
Experimental Protocol:
Materials and Reagents:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required.
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile deionized water or DMSO for stock solution preparation
-
Spectrophotometer
-
Pipettes and sterile pipette tips
-
Standardized inoculum of the test microorganism (0.5 McFarland standard)[5]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent. For example, dissolve the compound in sterile deionized water or DMSO to a final concentration of 1024 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a total volume of 200 µL.
-
-
Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly and repeat this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.[5][10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.[7][9]
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[8][9]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity)[5][6]. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Data Presentation:
The MIC values should be summarized in a table for clear comparison.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Experimental Workflow:
II. Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary screening method to assess the antimicrobial activity of a compound.[11][12] It is a qualitative or semi-quantitative method where the antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient.
Experimental Protocol:
Materials and Reagents:
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Bacterial or fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Incubator
-
Calipers
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Inoculation: A standardized inoculum of the test microorganism (0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile swab.[13]
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[11]
-
Application of Compound: Add a fixed volume (e.g., 100 µL) of a known concentration of the this compound solution into each well.
-
Controls:
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compound into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[14]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm) using calipers.[14]
Data Presentation:
The diameters of the zones of inhibition should be recorded in a table.
| Microorganism | Strain ID | Concentration of Compound (µg/mL) | Zone of Inhibition (mm) | Positive Control Zone (mm) |
| Staphylococcus aureus | ATCC 25923 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 |
Experimental Workflow:
Logical Relationship for Interpretation of Results
The results from these two methods provide complementary information for assessing the antimicrobial activity of this compound.
References
- 1. [PDF] Synthesis and therapeutic potential of imidazole containing compounds | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. protocols.io [protocols.io]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. botanyjournals.com [botanyjournals.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. akjournals.com [akjournals.com]
- 14. hereditybio.in [hereditybio.in]
Application Notes and Protocols for Cell Culture Assays Involving Imidazole-Containing Compounds
Disclaimer: Extensive literature searches did not yield specific data or established protocols for cell culture assays involving 5-(1H-Imidazol-4-yl)pentanoic acid . The following application notes and protocols are provided as a detailed, representative example based on the well-characterized imidazole-containing bioactive compound, Histamine . Researchers can adapt these methodologies as a starting point for investigating the cellular effects of novel imidazole derivatives such as this compound.
Application Note: Histamine-Mediated Signaling in Cell Culture
Introduction Histamine is a biogenic amine with a central role in local immune responses, gastric acid secretion, and neurotransmission. Its diverse physiological effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] In cell culture systems, histamine is used to study a wide array of cellular processes including proliferation, differentiation, cytokine release, and intracellular signaling.[2] Understanding the interaction of imidazole-containing compounds with these pathways is crucial for drug development in areas such as allergy, inflammation, and cancer.
Mechanism of Action & Signaling Pathways Histamine receptors are coupled to different G-proteins, leading to the activation of distinct downstream signaling cascades:
-
H1 Receptor (H1R): Primarily couples to Gαq/11, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
-
H2 Receptor (H2R): Couples to Gαs, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).
-
H3 Receptor (H3R) & H4 Receptor (H4R): Both couple to Gαi/o, inhibiting adenylyl cyclase and leading to a decrease in intracellular cAMP. The H4 receptor also mediates calcium mobilization in certain hematopoietic cells.[1]
These pathways regulate a multitude of cellular functions, making them key targets for pharmacological investigation.
dot
Caption: Overview of major histamine receptor signaling pathways.
Quantitative Data Summary
The following table summarizes representative data for histamine activity in various cell-based assays. Researchers investigating novel imidazole compounds can use this as a reference for expected assay performance and outcomes.
| Assay Type | Cell Line | Receptor Target | Agonist | Parameter Measured | EC50 / IC50 | Signal to Background (S/B) | Reference |
| Intracellular Ca2+ Mobilization | 293/H1 | H1 | Histamine | Relative Fluorescent Units (RFU) | 3.2 nM | 87 | [4] |
| Cell Proliferation | Chondrocytes | Endogenous | Histamine | Cell Growth (6 days) | 1-100 µmol/l (effective range) | Not Reported | [2] |
| Cytokine Secretion (IL-6) | HCEC | 5-HT2A (by cis-UCA) | cis-Urocanic Acid | IL-6 Concentration (pg/mL) | 100 µg/mL (suppression) | Not Reported | [5] |
| cAMP Accumulation | HEK/H4R/Gα16 | H4 | Histamine | cAMP Levels | Not Reported | Not Reported | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the activation of Gq-coupled receptors, such as the H1 histamine receptor, which signal through intracellular calcium release.
dot
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing the human H1 histamine receptor (293/H1).[4]
-
Complete Growth Medium: DMEM, 10% FBS, 200 µg/ml Zeocin.[4]
-
Phosphate-Buffered Saline (PBS).
-
Calcium-sensitive dye kit (e.g., Calcium-4).
-
Histamine dihydrochloride (positive control).
-
Test compound (e.g., this compound).
-
Black, clear-bottom 96-well cell culture plates.
-
Fluorescence microplate reader with automated injection (e.g., FlexStation, FLIPR).
Methodology:
-
Cell Plating:
-
Culture 293/H1 cells in Complete Growth Medium at 37°C with 5% CO2.
-
Harvest cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells/well.
-
Incubate the plate for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of histamine (e.g., from 1 µM to 0.1 nM) and the test compound in assay buffer.
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.
-
Establish a baseline reading for 15-20 seconds.
-
Automatically inject 25 µL of the compound dilutions into the wells.
-
Continue to measure fluorescence for at least 90-120 seconds to capture the peak response.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.
-
Plot ΔRFU against the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol assesses the effect of a compound on cell viability and proliferation. It is widely used to screen for cytotoxic or cytostatic effects of novel chemical entities.
Materials:
-
Human cancer cell lines (e.g., NB4, K562).[6]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound and vehicle control (e.g., DMSO, ethanol).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm).
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells) or adaptation.
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot percent viability against the logarithm of compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-(1H-Imidazol-4-yl)pentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(1H-Imidazol-4-yl)pentanoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various therapeutic agents. Its structure, featuring an imidazole ring and a pentanoic acid chain, allows for diverse chemical modifications. This document outlines a robust and scalable synthetic route for the large-scale production of this compound, starting from the readily available and inexpensive amino acid, L-histidine. The proposed pathway is designed to be efficient, cost-effective, and amenable to industrial-scale production.
Proposed Synthetic Pathway
The proposed large-scale synthesis of this compound from L-histidine is a five-step process. The initial steps focus on the selective removal of the amino and carboxyl groups of L-histidine to generate a key intermediate, 4-(2-chloroethyl)-1H-imidazole. This intermediate is then subjected to a chain extension via a malonic ester synthesis, followed by hydrolysis and decarboxylation to yield the final product.
Caption: A five-step synthetic pathway for this compound.
Experimental Protocols
Step 1: Decarboxylation of L-Histidine to Histamine
This step involves the removal of the carboxylic acid group from L-histidine. While enzymatic methods are common, a chemical approach suitable for large-scale synthesis is proposed.
-
Reaction: L-Histidine → Histamine
-
Reagents: L-Histidine, High-boiling solvent (e.g., Diphenyl ether), Inert atmosphere (Nitrogen).
-
Procedure:
-
In a large, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser, charge L-histidine and diphenyl ether.
-
Heat the mixture under a nitrogen atmosphere with vigorous stirring.
-
The temperature is gradually raised to the reflux temperature of the solvent.
-
Carbon dioxide evolution will be observed. The reaction is monitored by the cessation of gas evolution and TLC/HPLC analysis.
-
Once the reaction is complete, the mixture is cooled down.
-
The histamine is extracted from the reaction mixture using an acidic aqueous solution.
-
The aqueous layer is then basified, and the histamine product is extracted with a suitable organic solvent.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude histamine.
-
Step 2: Diazotization of Histamine to 4-(2-hydroxyethyl)-1H-imidazole (Histaminol)
This reaction converts the primary amine of histamine to a hydroxyl group.
-
Reaction: Histamine → 4-(2-hydroxyethyl)-1H-imidazole
-
Reagents: Histamine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.
-
Procedure:
-
Prepare a solution of histamine in dilute sulfuric acid in a reactor and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the histamine solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC/HPLC).
-
Carefully quench the excess nitrous acid.
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate) to an appropriate pH.
-
The product, histaminol, is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated to give the crude product, which can be purified by crystallization or column chromatography.
-
Step 3: Chlorination of 4-(2-hydroxyethyl)-1H-imidazole to 4-(2-chloroethyl)-1H-imidazole
The hydroxyl group of histaminol is converted to a chloride, which is a good leaving group for the subsequent nucleophilic substitution.
-
Reaction: 4-(2-hydroxyethyl)-1H-imidazole → 4-(2-chloroethyl)-1H-imidazole
-
Reagents: 4-(2-hydroxyethyl)-1H-imidazole, Thionyl Chloride (SOCl₂), Anhydrous solvent (e.g., Dichloromethane).
-
Procedure:
-
In a reactor, dissolve 4-(2-hydroxyethyl)-1H-imidazole in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete.
-
Cool the reaction mixture and carefully quench the excess thionyl chloride with ice-water.
-
Basify the mixture and extract the product with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the crude 4-(2-chloroethyl)-1H-imidazole.
-
Step 4: Malonic Ester Synthesis
This is the key carbon-carbon bond-forming step to introduce the remaining part of the pentanoic acid chain.
-
Reaction: 4-(2-chloroethyl)-1H-imidazole + Diethyl malonate → Diethyl 2-(2-(1H-imidazol-4-yl)ethyl)malonate
-
Reagents: 4-(2-chloroethyl)-1H-imidazole, Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a reactor under a nitrogen atmosphere.
-
Add diethyl malonate dropwise to the ethoxide solution.
-
Stir the mixture for a period to ensure the complete formation of the enolate.
-
Add a solution of 4-(2-chloroethyl)-1H-imidazole in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain it for several hours until the reaction is complete.
-
Cool the reaction mixture, and neutralize it.
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to get the crude malonic ester derivative.
-
Step 5: Hydrolysis and Decarboxylation
The final step involves the conversion of the diethyl ester to the target carboxylic acid.
-
Reaction: Diethyl 2-(2-(1H-imidazol-4-yl)ethyl)malonate → this compound
-
Reagents: Diethyl 2-(2-(1H-imidazol-4-yl)ethyl)malonate, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
Dissolve the crude malonic ester derivative in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to ensure complete hydrolysis of the ester groups.
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of around 1-2.
-
Heat the acidified solution to induce decarboxylation, which is observed by the evolution of CO₂.
-
Once decarboxylation is complete, cool the solution.
-
The product may precipitate upon cooling and adjustment of pH to its isoelectric point.
-
The solid product is collected by filtration, washed with cold water, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent system or by using ion-exchange chromatography.[2][3][4]
-
Data Presentation
The following table summarizes the key parameters for each step of the proposed synthesis. The yields and purities are estimated based on typical values for these types of reactions on a large scale.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |
| 1 | Decarboxylation | L-Histidine | - | Diphenyl ether | >250 | 75-85 | >95 |
| 2 | Diazotization | Histamine | NaNO₂, H₂SO₄ | Water | 0-5 | 70-80 | >97 |
| 3 | Chlorination | 4-(2-hydroxyethyl)-1H-imidazole | SOCl₂ | Dichloromethane | 0 to Reflux | 85-95 | >95 |
| 4 | Malonic Ester Synthesis | 4-(2-chloroethyl)-1H-imidazole | Diethyl malonate, NaOEt | Ethanol | Reflux | 65-75 | >90 |
| 5 | Hydrolysis & Decarboxylation | Diethyl 2-(2-(1H-imidazol-4-yl)ethyl)malonate | NaOH, HCl | Water | Reflux | 80-90 | >98 |
Experimental Workflow Diagram
Caption: Detailed workflow for the large-scale synthesis of the target molecule.
The described synthetic route provides a comprehensive and practical approach for the large-scale synthesis of this compound. By utilizing readily available starting materials and employing well-established chemical transformations, this protocol is designed to be both economically viable and scalable. The detailed experimental procedures and tabulated data offer a clear guide for researchers and chemical engineers in the pharmaceutical and chemical industries. Optimization of reaction conditions at each step may be necessary to achieve the desired yield and purity on an industrial scale.
References
Application Notes and Protocols: Derivatization of 5-(1H-Imidazol-4-yl)pentanoic Acid for Biological Studies as Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1H-Imidazol-4-yl)pentanoic acid is a versatile scaffold for the development of biologically active compounds. Its structure, featuring a carboxylic acid, a flexible pentyl linker, and an imidazole ring, makes it an attractive starting point for the synthesis of targeted therapeutic agents. A particularly promising application for derivatives of this molecule is in the field of epigenetics, specifically as inhibitors of histone deacetylases (HDACs).
HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and thereby silencing gene expression. In various diseases, including cancer, the aberrant activity of HDACs contributes to the suppression of tumor suppressor genes.[1] HDAC inhibitors can reverse this effect, leading to the re-expression of these silenced genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
The typical pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with the surface of the enzyme. This compound can serve as an excellent foundation for the linker and a portion of the cap region of novel HDAC inhibitors. Derivatization of the carboxylic acid moiety to introduce a suitable zinc-binding group is a key strategy in this endeavor.
Derivatization Strategy: Amide Bond Formation
The most common and effective method for derivatizing the carboxylic acid of this compound is through amide bond formation. This reaction couples the carboxylic acid with a variety of amines, allowing for the introduction of different functionalities, most importantly, the zinc-binding group. Common zinc-binding groups incorporated into HDAC inhibitors include hydroxamic acids, benzamides, and thiols.
A general workflow for the derivatization of this compound to generate a library of potential HDAC inhibitors is depicted below.
Quantitative Data of Structurally Related Imidazole-Based HDAC Inhibitors
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the HDAC inhibitory activity of structurally related imidazole-containing compounds. This data serves as a benchmark for the potential efficacy of newly synthesized derivatives.
| Compound ID | Structure (Core) | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| 1 | Triazolylphenyl-hydroxamate | Pan-HDAC | MiaPaca-2 (cell line): 20 | [4] |
| 2 | Triazolylphenyl-hydroxamate | Pan-HDAC | HupT3 (cell line): 50 | [4] |
| 3 | Imidazolinedione derivative | HDAC6 | 10c: 27 | [5] |
| 4 | β-elemene-hydroxamate hybrid | HDAC1 | 27f: 22 | [6] |
| 5 | β-elemene-hydroxamate hybrid | HDAC6 | 27f: 8 | [6] |
| 6 | β-elemene-hydroxamate hybrid | HDAC1 | 39f: 9 | [6] |
| 7 | β-elemene-hydroxamate hybrid | HDAC6 | 39f: 14 | [6] |
| 8 | Quinazolinyl-hydroxamate | HDAC1 | 5f: 1.1 | [7] |
| 9 | Quinazolinyl-hydroxamate | HDAC2 | 5f: 1.9 | [7] |
| 10 | N-linked 2-acetylpyrrole cap | HDAC1 | 20: 130 | [8] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general method for the synthesis of amide derivatives of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Desired amine (containing a zinc-binding group, e.g., O-(tert-butyldimethylsilyl)hydroxylamine for hydroxamic acid derivatives)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
In a separate flask, dissolve HATU (1.2 equivalents) in anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
Characterize the final product by NMR and mass spectrometry.
Note: For the synthesis of hydroxamic acids, a final deprotection step (e.g., using TBAF for TBDMS-protected hydroxylamines) will be necessary.
Signaling Pathway of HDAC Inhibition
The primary mechanism of action of HDAC inhibitors is the prevention of histone deacetylation. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53. The re-expression of these genes can trigger various downstream cellular events, ultimately leading to cell cycle arrest, differentiation, and apoptosis.
Conclusion
The derivatization of this compound, primarily through amide bond formation to introduce zinc-binding groups, represents a promising strategy for the development of novel histone deacetylase inhibitors. The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate new chemical entities with potential therapeutic applications in oncology and other diseases characterized by aberrant epigenetic regulation. Further structure-activity relationship (SAR) studies, guided by the principles of HDAC inhibitor design, will be crucial in optimizing the potency and selectivity of these derivatives.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are HDAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and Biological Evaluation of Triazol-4-ylphenyl-Bearing Histone Deacetylase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel histone deacetylase inhibitors incorporating 4-aminoquinazolinyl systems as capping groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: HPLC Purity Analysis of 5-(1H-Imidazol-4-yl)pentanoic acid
An Application Note and Protocol for the purity analysis of 5-(1H-Imidazol-4-yl)pentanoic acid using a reliable and robust High-Performance Liquid Chromatography (HPLC) method is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a chemical entity of interest in pharmaceutical research due to its structural similarity to compounds with biological activity. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.
This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of its potential impurities. The method is designed to be simple, accurate, and reproducible, suitable for routine quality control analysis.
Chromatographic Conditions
A reversed-phase approach is employed to achieve optimal separation. The imidazole and carboxylic acid moieties of the target analyte allow for good retention and resolution on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, providing control over the retention and elution of the analyte and its impurities.
Method Validation
The analytical method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions are recommended:
| Parameter | Value |
| HPLC Column | C18, 5 µm, 4.6 x 250 mm (e.g., Thermo Scientific® BDS Hypersil C8)[1][2] |
| Mobile Phase | A: 0.025 M KH₂PO₄ buffer, pH adjusted to 3.2 with phosphoric acid[1][2] B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 0.025 M solution. Adjust the pH to 3.2 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phase A and B in a 50:50 ratio). This will yield a stock solution of 1 mg/mL. Prepare working standards of desired concentrations by further dilution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the same diluent.
Experimental Workflow
The overall workflow for the purity analysis is depicted in the following diagram:
Caption: Workflow for the HPLC purity analysis of this compound.
Data Presentation and Calculations
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A summary of the expected method validation data, based on typical performance for similar compounds, is presented in the table below.
| Validation Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Logical Relationship of the Analytical Method
The logical flow of the analytical method development and validation process is illustrated in the diagram below.
Caption: Logical flow from method development to routine analysis.
References
Application Notes and Protocols for 5-(1H-Imidazol-4-yl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1H-Imidazol-4-yl)pentanoic acid and its hydrochloride salt are imidazole-containing compounds that hold potential for various applications in scientific research and drug development. The imidazole motif is a key structural component in many biologically active molecules, contributing to their pharmacological properties. These compounds can serve as building blocks in the synthesis of more complex molecules and as ligands in biochemical and enzymatic assays. This document provides detailed protocols for the preparation of stock solutions of this compound hydrochloride, essential for ensuring accurate and reproducible experimental results.
Physicochemical Properties
A summary of the known physicochemical properties of this compound hydrochloride is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂N₂O₂ · HCl | N/A |
| Molecular Weight | 204.65 g/mol | N/A |
| Appearance | Powder | |
| Storage Temperature | Room Temperature |
Note on Solubility and Stability: As of the latest update, specific quantitative data on the solubility of this compound hydrochloride in common laboratory solvents such as DMSO, water, and ethanol is not readily available in the public domain. Similarly, detailed information regarding the stability of its stock solutions under various storage conditions has not been published. Imidazole-containing compounds are generally known to be soluble in water and other polar solvents. However, it is highly recommended that researchers perform small-scale solubility and stability tests under their specific experimental conditions before preparing large-volume stock solutions.
Experimental Protocols
General Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for the preparation of stock solutions of this compound hydrochloride.
Protocol for Preparation of a 10 mM Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution. The user should adapt this protocol based on their own solubility testing.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile filtered water, or absolute ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 204.65 g/mol * (1000 mg / 1 g) = 2.0465 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 2.05 mg of this compound hydrochloride using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of the chosen solvent (e.g., DMSO) to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
-
Sterile Filtration (Optional but Recommended):
-
For cell-based assays or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified.
-
Logical Relationship for Solvent Selection:
The choice of solvent is critical and depends on the downstream application. The following diagram illustrates the decision-making process for solvent selection.
Quality Control
To ensure the reliability of experimental results, it is recommended to perform the following quality control checks on your prepared stock solutions:
-
Visual Inspection: Check for any precipitation or color change before each use.
-
Concentration Verification: If possible, verify the concentration of the stock solution using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Functional Assay: Test a fresh aliquot of the stock solution in a well-established functional assay to confirm its biological activity.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: The information provided in these application notes is for guidance only. Researchers should conduct their own validation experiments to determine the optimal conditions for their specific applications.
Application Notes and Protocols for 5-(1H-Imidazol-4-yl)pentanoic acid in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic compound featuring an imidazole ring linked to a pentanoic acid chain. The imidazole moiety is a crucial pharmacophore found in numerous endogenous molecules and synthetic drugs, conferring a wide range of biological activities. The presence of both a proton-donating and a proton-accepting nitrogen atom in the imidazole ring, along with the carboxylic acid group, allows for diverse molecular interactions, making it a molecule of interest in drug discovery.
While specific and detailed research on this compound is limited in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. The imidazole ring is a key component of histamine, and derivatives are known to interact with histamine receptors and adrenoceptors. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, influencing pharmacokinetic properties and target binding.
These notes provide a generalized framework for exploring the potential of this compound in a research setting, based on the known activities of structurally related compounds.
Potential Therapeutic Areas and Mechanisms of Action
Based on its structural features, this compound could be investigated for its activity in the following areas:
-
Histamine Receptor Modulation: The 4-substituted imidazole core is a classic feature of histamine H3 receptor agonists.[1] These receptors are primarily located in the central nervous system and regulate the release of various neurotransmitters. Modulation of H3 receptors is a therapeutic strategy for neurological and psychiatric disorders.
-
Adrenergic Receptor Agonism: Structurally related compounds containing a 1H-imidazol-4-yl group have been shown to act as selective alpha(1A)-adrenoceptor agonists.[2] This receptor subtype is involved in smooth muscle contraction and is a target for conditions like benign prostatic hyperplasia.
-
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and the carboxylic acid can interact with active site residues. This suggests potential inhibitory activity against various enzymes.
-
Antimicrobial Activity: Imidazole derivatives are known for their broad-spectrum antimicrobial properties.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the biological activity of this compound.
Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor Affinity
This protocol determines the binding affinity of this compound to the histamine H3 receptor.
Materials:
-
This compound
-
Cell membranes expressing human histamine H3 receptors
-
[³H]-Nα-methylhistamine (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled histamine)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, [³H]-Nα-methylhistamine, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.
Protocol 2: Functional Assay for Alpha(1A)-Adrenoceptor Agonism
This protocol assesses the functional activity of this compound at the alpha(1A)-adrenoceptor, for example, by measuring calcium mobilization in cells expressing the receptor.
Materials:
-
This compound
-
Cell line stably expressing the human alpha(1A)-adrenoceptor (e.g., HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Positive control agonist (e.g., phenylephrine)
-
Fluorescence plate reader
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compound or positive control to the wells and immediately begin measuring the change in fluorescence over time.
-
Analyze the data to determine the EC50 value for the increase in intracellular calcium.
Data Presentation
Quantitative data from these and other assays should be summarized for clear comparison.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| Histamine H3 | TBD |
| Alpha(1A)-Adrenoceptor | TBD |
| Other targets | TBD |
TBD: To be determined by experimental assays.
Table 2: Functional Agonist/Antagonist Activity (EC50/IC50) of this compound
| Assay | EC50 / IC50 (nM) |
| Alpha(1A)-Adrenoceptor Calcium Mobilization | TBD |
| Other functional assays | TBD |
TBD: To be determined by experimental assays.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways and a general experimental workflow for investigating the bioactivity of this compound.
Caption: Potential Gq-coupled signaling pathway for an alpha(1A)-adrenoceptor agonist.
Caption: A generalized experimental workflow for screening bioactive compounds.
Conclusion
While this compound is not extensively characterized in the scientific literature, its structural components suggest it is a viable candidate for investigation in drug discovery. The provided protocols and frameworks offer a starting point for researchers to explore its potential as a modulator of key biological targets. Further research is necessary to elucidate its specific mechanism of action, pharmacological profile, and therapeutic potential.
References
- 1. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an imidazole-containing alpha(1A)-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Scalable Production of 5-(1H-Imidazol-4-yl)pentanoic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, three-step chemical synthesis protocol for the scalable production of 5-(1H-Imidazol-4-yl)pentanoic acid. The synthesis commences with the alpha-bromination of ethyl 6-oxohexanoate, followed by the construction of the imidazole ring via condensation with formamidine, and concludes with the hydrolysis of the resulting ethyl ester. This protocol is designed to be a robust and scalable method for producing high-purity this compound for research and development purposes. Detailed experimental procedures, data presentation in tabular format, and process visualization with Graphviz diagrams are included to ensure clarity and reproducibility.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring an imidazole ring and a pentanoic acid side chain, makes it an interesting candidate for various biological targets. The scalable and reliable synthesis of this molecule is crucial for its further investigation and potential applications. The protocol outlined below describes a reproducible and efficient method for its preparation in a laboratory setting, with considerations for future scale-up.
Overall Synthesis Workflow
Caption: Overall three-step synthesis workflow for this compound.
Step 1: Synthesis of Ethyl 2-bromo-6-oxohexanoate
This step involves the alpha-bromination of the starting material, ethyl 6-oxohexanoate.
Experimental Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl 6-oxohexanoate (1 equiv.) in anhydrous diethyl ether (5 mL/g of starting material).
-
Bromination: Cool the solution to 0 °C in an ice bath. Add bromine (1.1 equiv.) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to quench any remaining bromine, followed by a wash with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield ethyl 2-bromo-6-oxohexanoate as a colorless to pale yellow oil.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 6-oxohexanoate |
| Molar Ratio (Substrate:Bromine) | 1 : 1.1 |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-18 hours |
| Typical Yield | 75-85% |
| Purity (by GC-MS) | >95% |
Analytical Data for Ethyl 2-bromo-6-oxohexanoate:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.25 (q, J=7.1 Hz, 2H), 4.18 (t, J=6.5 Hz, 1H), 2.55 (t, J=7.2 Hz, 2H), 2.15 (s, 3H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.30 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 208.5, 169.8, 62.3, 45.1, 42.8, 32.5, 29.9, 19.8, 14.1. |
| Mass Spec (EI) | m/z: 253/255 (M⁺), 207/209, 179, 151. |
Step 2: Synthesis of Ethyl 5-(1H-imidazol-4-yl)pentanoate
This step involves the formation of the imidazole ring by reacting the α-bromo ketone with formamidine. This reaction is a scalable method for preparing 2,4-disubstituted imidazoles.[1]
Experimental Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of formamidine acetate (2.5 equiv.) and potassium bicarbonate (3 equiv.) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v, 10 mL/g of α-bromo ketone).
-
Imidazole Formation: Heat the mixture to a vigorous reflux. Add a solution of ethyl 2-bromo-6-oxohexanoate (1 equiv.) in THF (2 mL/g) dropwise over 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue refluxing for an additional 2-4 hours. Monitor the reaction progress by TLC (dichloromethane:methanol, 9:1).
-
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane with a gradient of 0-10% methanol) to afford ethyl 5-(1H-imidazol-4-yl)pentanoate as a viscous oil.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 2-bromo-6-oxohexanoate |
| Reagents | Formamidine acetate, Potassium bicarbonate |
| Solvent | THF/Water (4:1) |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 3-6 hours |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >97% |
Analytical Data for Ethyl 5-(1H-imidazol-4-yl)pentanoate:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.58 (s, 1H), 6.85 (s, 1H), 4.12 (q, J=7.1 Hz, 2H), 2.65 (t, J=7.5 Hz, 2H), 2.32 (t, J=7.4 Hz, 2H), 1.75-1.65 (m, 4H), 1.25 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.8, 137.5, 134.8, 115.2, 60.4, 34.2, 28.6, 26.5, 25.1, 14.2. |
| Mass Spec (ESI+) | m/z: 197.1 [M+H]⁺. |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-(1H-imidazol-4-yl)pentanoate (1 equiv.) in a 2 M aqueous solution of sodium hydroxide (10 mL/g of ester).
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (dichloromethane:methanol, 9:1).
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify to pH 5-6 with 2 M hydrochloric acid. The product will precipitate out of the solution. If no precipitate forms, concentrate the solution under reduced pressure. The crude solid is collected by filtration, washed with cold water, and then recrystallized from a mixture of water and ethanol to yield this compound as a white to off-white solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 5-(1H-imidazol-4-yl)pentanoate |
| Reagent | 2 M Sodium Hydroxide |
| Solvent | Water |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Analytical Data for this compound:
| Technique | Data |
| ¹H NMR (D₂O, 400 MHz) | δ 8.05 (s, 1H), 7.15 (s, 1H), 2.70 (t, J=7.5 Hz, 2H), 2.35 (t, J=7.4 Hz, 2H), 1.65-1.55 (m, 4H). |
| ¹³C NMR (D₂O, 101 MHz) | δ 179.5, 138.2, 135.1, 116.0, 35.1, 28.3, 26.0, 24.8. |
| Mass Spec (ESI+) | m/z: 169.1 [M+H]⁺. |
| HPLC | A reverse-phase HPLC method can be used for purity analysis. A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.[2] |
Scale-up Considerations
-
Step 1 (Bromination): The dropwise addition of bromine at low temperatures is crucial to control the exothermicity of the reaction. On a larger scale, efficient cooling and a well-controlled addition rate are critical for safety and to minimize the formation of byproducts. The use of a less volatile solvent than diethyl ether, such as dichloromethane or chloroform, might be considered, although this introduces other environmental and safety concerns.
-
Step 2 (Imidazole Formation): The reaction of α-haloketones with amidines is a robust and scalable method for imidazole synthesis.[1] The use of a mechanical stirrer is recommended for larger scale reactions to ensure efficient mixing of the biphasic system. The work-up procedure can be streamlined by using a continuous liquid-liquid extractor.
-
Step 3 (Hydrolysis): The neutralization step should be performed carefully to control the exotherm. On a larger scale, the product can be isolated by filtration, and the filtrate can be further extracted to maximize recovery. Recrystallization is an effective method for purification at scale.
Logical Relationship Diagram for Key Synthesis Steps
Caption: Logical relationships between reactants and products for each synthesis step.
Conclusion
This protocol provides a detailed and scalable method for the synthesis of this compound. The three-step approach is efficient and utilizes readily available starting materials and reagents. The provided analytical data and scale-up considerations will aid researchers in the successful production and purification of this compound for further scientific investigation.
References
Application Notes and Protocols for Bioassay of Imidazole-Based p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, substituted imidazoles have been identified as potent inhibitors of various key enzymes, making them attractive candidates for drug development in therapeutic areas such as inflammation, cancer, and infectious diseases.[1] One of the critical targets for imidazole-based inhibitors is the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, playing a crucial role in the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3] Inhibition of p38 MAPK is therefore a promising strategy for the treatment of chronic inflammatory diseases.[2]
These application notes provide a detailed protocol for an in vitro bioassay to screen and characterize imidazole-based inhibitors of p38α MAPK, the primary isoform involved in the inflammatory response. The protocol covers the experimental workflow, data analysis, and interpretation of results.
Signaling Pathway of p38 MAPK
The p38 MAPK pathway is a three-tiered kinase cascade.[4][5] External stimuli such as cytokines or environmental stress activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK3 and MKK6.[4][5] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[5] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other kinases and transcription factors, which leads to a cellular response.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Experimental Protocols
This section details a non-radioactive, in vitro kinase assay to determine the inhibitory activity of imidazole-based compounds against p38α MAPK. The assay measures the phosphorylation of a substrate, such as ATF-2, by p38α MAPK.
Materials and Reagents
-
Recombinant human p38α MAPK (active)
-
Recombinant human ATF-2 (substrate)
-
Active MKK6 kinase (for p38 activation, if starting with inactive p38)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 μM ATP)
-
Imidazole-based test compounds
-
Positive control inhibitor (e.g., SB203580)
-
ATP solution
-
96-well microplates
-
Plate reader capable of luminescence or fluorescence detection (depending on the assay kit)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Experimental Workflow for Inhibitor Screening
The general workflow for screening potential kinase inhibitors involves several key steps, from initial high-throughput screening to more detailed characterization of lead compounds.
Caption: General experimental workflow for kinase inhibitor screening.
Detailed Assay Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.[6][7][8]
-
Prepare Reagents :
-
Thaw all enzymes on ice.
-
Prepare the Kinase Assay Buffer.
-
Prepare a stock solution of the imidazole-based test compound and the positive control (e.g., SB203580) in DMSO.
-
Create a serial dilution of the test compounds and the positive control in the Kinase Assay Buffer. A typical starting concentration range for screening is 100 µM to 1 nM.
-
-
Enzyme and Substrate Preparation :
-
Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Plate Setup :
-
Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the diluted p38α MAPK to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction :
-
Add 10 µL of the ATF-2 substrate and ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detect Kinase Activity :
-
Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay. This is a luminescent assay that correlates the amount of light produced with the amount of ADP generated, which is proportional to the kinase activity.
-
Follow the manufacturer's instructions for the addition of the ADP-Glo™ Reagent and the Kinase Detection Reagent.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
Data Presentation
The quantitative data from the inhibition assays should be summarized in a clear and structured table for easy comparison of the potency of different imidazole-based compounds.
| Compound ID | Target Enzyme | IC50 (nM)[9] | Selectivity (Fold vs. other kinases) |
| Compound A | p38α MAPK | 50 | 100x vs. JNK1 |
| Compound B | p38α MAPK | 403.57 ± 6.35 | 50x vs. JNK1 |
| Compound C | p38α MAPK | 75 | 80x vs. JNK1 |
| SB203580 | p38α MAPK | 222.44 ± 5.98 | >200x vs. JNK1 |
Logical Relationship in Inhibitor Screening
The process of identifying and characterizing an enzyme inhibitor follows a logical progression from a broad search to a detailed analysis of promising candidates.
Caption: Logical flow of an enzyme inhibitor screening campaign.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. courses.edx.org [courses.edx.org]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid
Welcome to the technical support center for the synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-stage process. The first stage is the construction of the 4-substituted imidazole ring, followed by the introduction of the pentanoic acid side chain via N-alkylation. A widely used method for the imidazole ring formation is the reaction of an appropriate α-haloketone with formamide. The subsequent N-alkylation can be achieved using a halo-pentanoate ester, followed by hydrolysis to yield the final carboxylic acid.
Q2: What are the critical parameters to control during the imidazole ring formation step?
The formation of the imidazole ring from an α-haloketone and formamide is sensitive to temperature and reaction time. It is crucial to maintain the recommended reaction temperature to avoid the formation of side products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time for maximizing the yield of the desired 4-substituted imidazole intermediate.
Q3: How can I purify the final product, this compound?
The final product is an amino acid derivative and can be purified using acid-base extraction. The compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer. Recrystallization from a suitable solvent system, such as water/ethanol, can be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of 4-(5-ethoxycarbonylbutyl)-1H-imidazole Intermediate
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction of the α-haloketone precursor. | Monitor the reaction closely using TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. | Increased conversion of starting material and higher yield of the imidazole intermediate. |
| Formation of side products due to high temperature. | Ensure precise temperature control. If overheating is suspected, reduce the reaction temperature and prolong the reaction time. | Minimized formation of byproducts and improved yield of the desired product. |
| Suboptimal stoichiometry of reactants. | Use a slight excess of formamide to ensure complete conversion of the α-haloketone. | Drive the reaction to completion and maximize the yield. |
Problem 2: Incomplete Hydrolysis of Ethyl 5-(1H-Imidazol-4-yl)pentanoate
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient reaction time or temperature for hydrolysis. | Monitor the hydrolysis by TLC. If the ester starting material is still present, extend the reflux time or cautiously increase the concentration of the base (e.g., NaOH or KOH). | Complete conversion of the ester to the carboxylic acid, leading to a higher yield of the final product. |
| Inadequate amount of base for saponification. | Ensure at least a stoichiometric amount of base is used. For potentially sluggish reactions, a slight excess (1.1-1.2 equivalents) can be beneficial. | Complete saponification of the ester. |
Problem 3: Difficulty in Isolating the Final Product After Acidification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The product remains dissolved in the aqueous solution. | After acidification, cool the solution in an ice bath to promote precipitation. If the product is still in solution, consider concentrating the solution under reduced pressure before cooling. Salting out with NaCl may also aid precipitation. | Improved precipitation and recovery of the final product. |
| Formation of an oil instead of a solid precipitate. | If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the oily product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude product for further purification. | Isolation of the product, which can then be purified by recrystallization or chromatography. |
Experimental Protocols
Stage 1: Synthesis of Ethyl 6-chloro-5-oxohexanoate (α-haloketone precursor)
A detailed protocol for the synthesis of the α-haloketone precursor is a prerequisite for the imidazole ring formation. A plausible method involves the acylation of a suitable starting material followed by chlorination.
Stage 2: Synthesis of Ethyl 5-(1H-Imidazol-4-yl)pentanoate
-
Reaction: Ethyl 6-chloro-5-oxohexanoate (1 equivalent) is reacted with an excess of formamide (10-20 equivalents).
-
Procedure: The mixture is heated to 140-150 °C for 4-6 hours. The reaction progress is monitored by TLC. After completion, the excess formamide is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give the crude product, which can be purified by column chromatography.
Stage 3: Synthesis of this compound
-
Reaction: Ethyl 5-(1H-Imidazol-4-yl)pentanoate (1 equivalent) is hydrolyzed using an aqueous solution of a strong base like NaOH or KOH (1.1 equivalents).
-
Procedure: The ester is dissolved in a mixture of ethanol and water, and the basic solution is added. The mixture is refluxed for 2-4 hours, with the reaction progress monitored by TLC. Upon completion, the ethanol is removed under reduced pressure. The aqueous solution is washed with an organic solvent to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 5-6 with HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: 5-(1H-Imidazol-4-yl)pentanoic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(1H-Imidazol-4-yl)pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: My final product is a sticky oil or fails to crystallize. What should I do?
A1: This is a common issue, often due to the presence of residual solvents, salts, or other impurities that inhibit crystallization. The zwitterionic nature of this compound can also make crystallization challenging.
-
Troubleshooting Steps:
-
Ensure complete removal of volatile solvents: Dry the crude product thoroughly under high vacuum, possibly with gentle heating.
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes, or ethyl acetate).
-
Adjust pH: The solubility of your compound is highly pH-dependent. Carefully adjust the pH of an aqueous solution of your crude product to its isoelectric point (pI) to induce precipitation. The pI will be between the pKa of the carboxylic acid (around 4-5) and the pKa of the imidazole ring (around 6-7).
-
Recrystallization: If a solid is obtained, proceed with recrystallization from a suitable solvent system. Common choices for similar compounds include ethanol/water mixtures.
-
Q2: My yield is very low after purification. What are the potential causes?
A2: Low yield can result from incomplete reactions, product loss during workup and extraction, or overly aggressive purification steps.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the initial synthesis has gone to completion using analytical techniques like TLC or LC-MS.
-
Workup and Extraction: this compound can have significant water solubility, especially at high or low pH. Minimize the volume of aqueous solutions used during extraction and consider back-extracting the aqueous layers with a polar organic solvent like n-butanol.
-
Recrystallization: Avoid using excessive solvent during recrystallization. Cool the solution slowly to maximize crystal formation and recover product from the mother liquor if necessary.
-
Chromatography: If using column chromatography, ensure the chosen stationary and mobile phases are appropriate to prevent irreversible binding or co-elution with impurities.
-
Q3: I am seeing persistent impurities in my NMR/LC-MS. What are they likely to be?
A3: Based on common synthetic routes, such as the alkylation of diethyl malonate with a 4-(halomethyl)imidazole derivative, likely impurities include:
-
Starting Materials: Unreacted 4-(chloromethyl)-1H-imidazole or diethyl malonate.
-
Intermediates: Incomplete hydrolysis of the diethyl ester intermediate.
-
Byproducts: Di-alkylation of diethyl malonate or N-alkylation on the imidazole ring.
Refer to the impurity profile table below for more details.
Troubleshooting Guides
Guide 1: Recrystallization Issues
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product oils out upon cooling. | - The solvent is too non-polar.- Cooling is too rapid.- High impurity load. | - Add a more polar co-solvent (e.g., water to an ethanol solution).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent).- The compound is highly soluble in the chosen solvent. | - Reduce the solvent volume by evaporation.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the pure compound. |
| Poor recovery of the product. | - The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice-salt bath to minimize solubility.- Minimize the volume of cold solvent used to wash the crystals.- Heat the filtration funnel and receiving flask to prevent premature crystallization. Use a slight excess of hot solvent and concentrate the filtrate before cooling. |
Guide 2: Column Chromatography Challenges
Due to its polar and zwitterionic nature, purifying this compound by standard silica gel chromatography can be challenging.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks or does not elute from a silica gel column. | - Strong polar interactions between the zwitterionic compound and the acidic silica gel. | - Use a modified mobile phase containing a small percentage of a polar solvent like methanol and an acid (e.g., acetic acid) or a base (e.g., triethylamine or ammonia) to suppress ionization.- Consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA.- Ion-exchange chromatography is a highly effective method for purifying zwitterionic compounds. |
| Co-elution of impurities. | - Similar polarity between the product and impurities. | - Optimize the solvent system for better separation. For silica, a gradient elution from a less polar to a more polar solvent system may be effective.- For reverse-phase, adjust the pH of the mobile phase to alter the ionization state and retention of the product and impurities differently. |
Potential Impurity Profile
The following table summarizes potential impurities based on a common synthetic route involving the alkylation of diethyl malonate.
| Impurity | Structure | Source | Impact on Purification |
| 4-(Chloromethyl)-1H-imidazole | Imidazole ring with a -CH₂Cl group | Unreacted starting material | Can be basic and may interfere with crystallization. |
| Diethyl malonate | CH₂(COOEt)₂ | Unreacted starting material | Non-polar, typically easily removed by extraction or chromatography. |
| Diethyl 2-(1H-imidazol-4-ylmethyl)malonate | Product before hydrolysis | Incomplete hydrolysis of the ester groups | Less polar than the final product; can be separated by chromatography. |
| Diethyl 2,2-bis((1H-imidazol-4-yl)methyl)malonate | N/A | Di-alkylation of diethyl malonate | A more polar byproduct that may be difficult to separate from the desired product. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but fully soluble upon heating. An ethanol/water mixture is a good starting point.
-
Dissolution: In a flask, add the minimum amount of the hot solvent system to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Ion-Exchange Chromatography (Cation Exchange)
-
Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W). Wash the resin sequentially with water, HCl, water (until neutral), NaOH, and finally water (until neutral).
-
Sample Loading: Dissolve the crude product in a minimal amount of acidic water (pH ~3-4) and load it onto the prepared column.
-
Washing: Wash the column with deionized water to remove any non-basic or neutral impurities.
-
Elution: Elute the bound product using an aqueous ammonia solution (e.g., 2 M).
-
Isolation: Collect the fractions containing the product (monitor by TLC or UV-Vis) and remove the ammonia and water under reduced pressure to yield the purified product.
Visualizations
Caption: A decision-making workflow for troubleshooting the purification of this compound.
Caption: A diagram illustrating the potential points of impurity introduction during a typical synthesis of this compound.
"solubility issues of 5-(1H-Imidazol-4-yl)pentanoic acid in biological buffers"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(1H-Imidazol-4-yl)pentanoic acid, focusing on its solubility in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in biological buffers a concern?
A1: this compound is a small molecule containing both a carboxylic acid and an imidazole functional group. This structure makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge, significantly influencing its solubility. Understanding its solubility in biological buffers is crucial for in vitro and in vivo studies to ensure accurate and reproducible experimental results.
Q2: What are the key factors affecting the solubility of this compound?
A2: The primary factors influencing the solubility of this zwitterionic compound are:
-
pH of the buffer: The ionization state of the carboxylic acid and imidazole groups is pH-dependent, which directly impacts solubility.
-
Buffer composition and ionic strength: Different buffer salts can interact with the compound, affecting its solubility.
-
Temperature: Solubility of solids in liquids is generally temperature-dependent.
Q3: How does the pH of the biological buffer affect the solubility of this compound?
A3: As a zwitterionic compound, this compound has two pKa values: one for the carboxylic acid group (pKa₁) and one for the imidazole group (pKa₂).
-
At a pH below pKa₁, the compound will be predominantly positively charged.
-
At a pH above pKa₂, it will be predominantly negatively charged.
-
At a pH between pKa₁ and pKa₂, the zwitterionic form (net neutral charge) will be most prevalent. The solubility is typically lowest at the isoelectric point (pI), which is the pH at which the net charge is zero, and increases as the pH moves away from the pI.
Q4: What are the predicted pKa values for this compound?
| Functional Group | Predicted pKa |
| Carboxylic Acid (pKa₁) | ~4.5 |
| Imidazole (pKa₂) | ~6.8 |
Note: These are estimated values and should be confirmed experimentally.
Troubleshooting Guides
Issue 1: Low or inconsistent solubility in Phosphate-Buffered Saline (PBS) at pH 7.4.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI): The pI of the compound is likely close to neutral pH, leading to minimal solubility. | 1. Adjust the pH of the PBS buffer away from the pI. For increased solubility, try preparing the solution at a pH of 2-3 units below the lower pKa or 2-3 units above the higher pKa.2. Consider using a different buffer system if the experimental pH cannot be altered. |
| Common ion effect: High phosphate concentrations in PBS might suppress the dissolution of the compound. | 1. Try diluting the PBS buffer to a lower concentration.2. Switch to a non-phosphate buffer system like TRIS or HEPES. |
| Compound has precipitated out of solution: The compound may have initially dissolved but then precipitated over time. | 1. Visually inspect the solution for any precipitate.2. Centrifuge a sample of the solution to check for a pellet.3. If precipitation is observed, consider preparing fresh solutions immediately before use or adjusting the formulation (see Issue 3). |
Issue 2: Difficulty dissolving the compound in the desired buffer.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Insufficient mixing or time: The compound may require more energy and time to dissolve. | 1. Increase the agitation speed or use a vortex mixer.2. Gently heat the solution while stirring (monitor for degradation).3. Allow for a longer dissolution time (e.g., 24-48 hours), ensuring the container is sealed to prevent evaporation. |
| Compound is in a less soluble crystalline form: The solid-state properties of the compound can affect its dissolution rate. | 1. If possible, try using an amorphous form of the compound, which is generally more soluble. |
| Incorrect weighing or buffer preparation: Errors in the amount of compound or buffer components can lead to apparent solubility issues. | 1. Double-check all calculations and measurements.2. Ensure the pH of the buffer is correct after all components have been added. |
Issue 3: Need to increase the solubility of the compound for an experiment.
Strategies for Solubility Enhancement:
| Strategy | Description |
| pH Adjustment: | As detailed above, moving the pH away from the isoelectric point is the most effective strategy for ionizable compounds. |
| Co-solvents: | Adding a small percentage (e.g., 1-10%) of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can help to increase solubility. However, the effect of the co-solvent on the experimental system must be evaluated. |
| Use of Excipients: | Surfactants (e.g., Tween® 80) or cyclodextrins can be used to encapsulate the compound and increase its apparent solubility. Compatibility with the assay is essential. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound in a specific buffer.
Materials:
-
This compound (solid)
-
Biological buffer of interest (e.g., PBS, TRIS)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the biological buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After the incubation period, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed to pellet any remaining undissolved solid.
-
Carefully remove the supernatant and dilute it with the appropriate solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
The solubility is the concentration of the compound in the saturated solution.
Visualizations
Caption: Ionization states of this compound at different pH ranges.
Caption: A step-by-step workflow for troubleshooting solubility problems.
"stability of 5-(1H-Imidazol-4-yl)pentanoic acid in aqueous solution"
Welcome to the technical support center for 5-(1H-Imidazol-4-yl)pentanoic acid. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in aqueous solution?
-
Hydrolysis: The amide bonds within the imidazole ring could be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Oxidation: The imidazole ring can be prone to oxidation, which may be accelerated by the presence of oxygen, metal ions, or exposure to light.[1][2]
-
Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to degradation.[1][2]
-
Decarboxylation: While generally requiring high temperatures, the carboxylic acid group could undergo decarboxylation under certain conditions.
Q2: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
A decrease in concentration can be attributed to several factors:
-
Chemical Degradation: As mentioned in Q1, the compound may be degrading due to hydrolysis, oxidation, or photodegradation.
-
Adsorption: The compound might be adsorbing to the surface of your storage container, especially if it is plastic.
-
Precipitation: Changes in pH or temperature could lead to the compound precipitating out of solution, especially if the solution is close to saturation.
To troubleshoot, we recommend performing a systematic stability study as outlined in the troubleshooting guide below.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
To minimize degradation, aqueous solutions should ideally be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
-
Protected from light: Use amber vials or store in the dark.
-
pH controlled: Buffering the solution to a neutral pH (around 7) may help to minimize acid or base-catalyzed hydrolysis.
-
Inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.
Troubleshooting Guide
Issue: Unexpected or variable results in bioassays.
This could be due to the degradation of your compound, leading to a lower effective concentration and the presence of potentially interfering degradation products.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Use a freshly prepared solution of this compound as a control.
-
Analyze your stock solution using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine its purity and concentration.
-
-
Assess Stability Under Experimental Conditions:
-
Incubate a solution of the compound under the same conditions as your bioassay (e.g., temperature, media, light exposure) for the duration of the experiment.
-
Analyze the incubated solution for any degradation.
-
Issue: Appearance of new peaks in my chromatogram during analysis.
The appearance of new peaks is a strong indicator of degradation.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Use LC-MS to obtain the mass of the new peaks, which can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
If possible, isolate the degradation products for structural elucidation by NMR.
-
-
Perform Forced Degradation Studies:
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for monitoring the stability of this compound. Method optimization will be required.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with UV or MS detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detector wavelength: 210 nm (or as determined by UV scan)
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For stability testing, dilute the stock solution in the aqueous buffer of interest to the desired concentration.
-
-
Analysis:
-
Inject a sample of the solution at the initial time point (t=0).
-
Store the solution under the desired test conditions (e.g., specific pH, temperature, light exposure).
-
Inject samples at subsequent time points and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, the following table provides a template for how to present such data once it is generated from stability studies.
Table 1: Stability of this compound in Aqueous Solution under Different Conditions
| Condition | Time (hours) | % Remaining of Initial Concentration | Appearance of Degradation Products (Peak Area %) |
| pH 3 (40°C) | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| pH 7 (40°C) | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| pH 10 (40°C) | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 3% H₂O₂ (25°C) | 0 | 100 | 0 |
| 2 | |||
| 6 | |||
| UV Light (254 nm, 25°C) | 0 | 100 | 0 |
| 2 | |||
| 6 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Synthesis of Imidazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazole carboxylic acids.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of imidazole carboxylic acids, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Imidazole Carboxylic Acid
Q: My reaction has resulted in a low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in imidazole carboxylic acid synthesis can stem from several factors, ranging from reaction conditions to the stability of the product itself. Here are the primary areas to investigate:
-
Decarboxylation of the Product: Imidazole carboxylic acids, particularly at the C2 and C4/C5 positions, are susceptible to decarboxylation, especially at elevated temperatures.[1][2]
-
Solution: Carefully control the reaction temperature. If the synthesis requires heat, try to use the lowest effective temperature. During workup, avoid high temperatures when removing solvents; use reduced pressure at room temperature instead.[1] For syntheses starting from dicarboxylic acids, the choice of solvent can influence selective monodecarboxylation, yielding different isomers.[2]
-
-
Incomplete Hydrolysis of Ester Precursors: Many syntheses involve the hydrolysis of an imidazole ester to the corresponding carboxylic acid.
-
Solution: Ensure complete hydrolysis by using a sufficient excess of base (e.g., KOH or NaOH) and allowing adequate reaction time.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Sub-optimal pH for Product Isolation: The imidazole ring is amphoteric, meaning the carboxylic acid product can be soluble in both acidic and basic aqueous solutions.
-
Solution: Carefully adjust the pH of the reaction mixture during workup to the isoelectric point of the specific imidazole carboxylic acid to ensure maximum precipitation. This is typically in the pH range of 2-6.[4]
-
-
Aza-Michael Addition Side Reaction: If using α,β-unsaturated reagents (e.g., cinnamoyl chloride), the imidazole nitrogen can act as a nucleophile, leading to an Aza-Michael addition side product instead of the desired reaction at the carboxyl group.
-
Solution: Consider alternative activating agents for the carboxylic acid that do not contain an α,β-unsaturated system. Alternatively, reaction conditions can sometimes be optimized to favor the desired reaction.
-
Issue 2: Presence of an Unexpected Side Product
Q: I have isolated my product, but spectroscopic analysis (NMR, Mass Spec) indicates the presence of a significant impurity. What could this be and how can I avoid it?
A: The most common side product is the decarboxylated imidazole. However, other unexpected products can also form depending on the synthetic route.
-
Decarboxylated Imidazole: As mentioned, decarboxylation is a common side reaction. The impurity will have a molecular weight that is 44 g/mol less than the desired product.
-
Identification: The absence of the carboxylic acid proton in ¹H NMR and the corresponding carboxyl carbon in ¹³C NMR, along with the mass difference in MS, are clear indicators.
-
Prevention: See the solutions for "Low or No Yield" related to temperature control.
-
-
Isomeric Products: In the case of selective decarboxylation of a dicarboxylic acid, a mixture of isomers can be formed. For example, the decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid can yield either 1-methyl-4-imidazolecarboxylic acid or 1-methyl-5-imidazolecarboxylic acid depending on the solvent.[2]
-
Prevention and Control: The choice of solvent is critical. For instance, heating in acetic anhydride favors the 5-carboxylic acid, while N,N-dimethylformamide favors the 4-carboxylic acid.[2]
-
-
Aza-Michael Adduct: If your synthesis involves α,β-unsaturated carbonyl compounds, the unexpected product could be the result of the imidazole ring nitrogen attacking the double bond.
-
Identification: The presence of signals corresponding to the added alkyl chain in ¹H and ¹³C NMR and a corresponding increase in the molecular weight will confirm this side product.
-
Prevention: Employing alternative synthetic routes that avoid these reagents is the most effective solution.
-
Issue 3: Difficulty in Purifying the Imidazole Carboxylic Acid
Q: I am struggling to purify my imidazole carboxylic acid from starting materials or side products. What purification strategies are effective?
A: Purification can be challenging due to the amphoteric nature and often high polarity of these compounds.
-
Recrystallization: This is often the most effective method for solid imidazole carboxylic acids.
-
Solvent Selection: Common solvents include water, ethanol, or mixtures thereof. The choice of solvent will depend on the specific solubility profile of your compound and impurities.
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.
-
Procedure: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The imidazole carboxylic acid will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which can then be filtered.
-
-
Chromatography:
-
Reverse-Phase HPLC: This is a powerful technique for both analysis and purification of imidazole carboxylic acids and their impurities. A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, is a good starting point.[5][6]
-
Ion-Exchange Chromatography: This can be effective for separating the acidic product from non-ionic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of imidazole carboxylic acids?
A1: The most prevalent side reaction is decarboxylation, which is the loss of CO₂ from the carboxylic acid group.[1][2] This is often induced by heat and can lead to significantly lower yields of the desired product. The resulting side product is the corresponding imidazole without the carboxylic acid functionality.
Q2: How can I minimize decarboxylation during my synthesis?
A2: To minimize decarboxylation, it is crucial to maintain careful control over the reaction temperature. Use the lowest possible temperature necessary for the reaction to proceed. During the workup, avoid heating to concentrate the solution; instead, use a rotary evaporator under reduced pressure at room temperature.[1]
Q3: I am synthesizing an imidazole carboxylic acid via the hydrolysis of an ethyl ester. What are the key parameters to ensure a high yield?
A3: For a successful hydrolysis, ensure you are using a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide.[3] The reaction should be monitored by TLC or HPLC to ensure it has gone to completion before proceeding with the workup. Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid, complicating purification.
Q4: My synthesis involves the use of cinnamoyl chloride, and I am getting a complex mixture of products. What could be happening?
A4: When using α,β-unsaturated acyl chlorides like cinnamoyl chloride, the imidazole nitrogen can compete with the desired reaction pathway and undergo an Aza-Michael addition to the carbon-carbon double bond. This leads to the formation of N-substituted imidazole derivatives as side products. To avoid this, consider using a saturated acyl chloride or a different coupling reagent.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of reaction conditions on product yield and side product formation.
Table 1: Solvent Effect on the Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid [2]
| Solvent | Temperature (°C) | Product | Yield (%) |
| Acetic Anhydride | 100 | 1-Methyl-5-imidazolecarboxylic acid | 99 |
| Propionic Anhydride | Reflux | 1-Methyl-5-imidazolecarboxylic acid | ~64 |
| N,N-Dimethylformamide | Reflux | 1-Methyl-4-imidazolecarboxylic acid | ~40 |
| N,N-Dimethylacetamide | Reflux | 1-Methyl-4-imidazolecarboxylic acid | ~35 |
| N-Methylpyrrolidone | Reflux | 1-Methyl-4-imidazolecarboxylic acid | ~50 |
Experimental Protocols
Protocol 1: Synthesis of 1H-Imidazole-2-carboxylic Acid from Imidazole-2-carboxaldehyde [1]
This protocol describes the oxidation of imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid.
Materials:
-
Imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 ml) in a round-bottom flask with a stir bar.
-
Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After 72 hours, remove the water in vacuo at room temperature to obtain a white crystalline solid.
-
Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.
-
Dry the resulting white solid to obtain 1H-imidazole-2-carboxylic acid.
Troubleshooting:
-
Low Yield: Ensure the H₂O₂ is fresh and has the correct concentration. The reaction is slow, so ensure the full 72-hour reaction time is allowed.
-
Presence of Decarboxylated Product: Avoid any heating during the workup, as this can cause decarboxylation. The removal of water should be done under reduced pressure at ambient temperature.[1]
Protocol 2: Synthesis of 1H-Imidazole-4-carboxylic Acid via Hydrolysis of Ethyl Imidazole-4-carboxylate [3]
This protocol details the base-catalyzed hydrolysis of an imidazole ester.
Materials:
-
Ethyl imidazole-4-carboxylate
-
Potassium hydroxide (KOH) solution
-
Sulfuric acid (H₂SO₄) solution
-
Recrystallization solvent (e.g., water or ethanol)
Procedure:
-
Prepare a potassium hydroxide solution. A mass ratio of ethyl imidazole-4-carboxylate to a 1-2% KOH solution of approximately 1:2.2 to 1:2.5 is recommended.
-
Mix the ethyl imidazole-4-carboxylate with the KOH solution and stir at a controlled temperature (e.g., 25-30 °C).
-
Monitor the reaction by TLC until all the starting ester has been consumed.
-
Once the reaction is complete, slowly add sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2.
-
The crude 1H-imidazole-4-carboxylic acid will precipitate out of the solution.
-
Filter the crude product and recrystallize it from a suitable solvent to obtain the pure product.
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the KOH solution or the reaction temperature slightly, while being mindful of potential side reactions.
-
Product Remains in Solution: Ensure the pH is sufficiently acidic to cause precipitation. The isoelectric point of the specific imidazole carboxylic acid should be targeted.
Visualizations
Caption: Experimental workflow for the oxidation of imidazole-2-carboxaldehyde.
Caption: Troubleshooting logic for low product yield due to decarboxylation.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Imidazole Acylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of imidazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-acylation of imidazoles?
A1: The primary methods for N-acylation of imidazoles involve the use of acylating agents such as acyl chlorides, acid anhydrides, and ketenes. Another effective method is the use of carboxylic acids activated by N,N'-Carbonyldiimidazole (CDI). The choice of method often depends on the substrate's sensitivity, the desired purity of the product, and the scale of the reaction. For instance, using ketenes can be advantageous as it avoids the formation of byproduct acids.[1] 1-acylimidazoles are powerful acylating agents that release imidazole as a byproduct, which is less harsh than the hydrochloric or acetic acid released when using acetyl chloride or acetic anhydride, respectively.[1]
Q2: My N-acylimidazole product is decomposing during workup and purification. What is the likely cause and how can I prevent it?
A2: N-acylimidazoles are known to be hydrolytically unstable, especially in the presence of moisture or nucleophilic solvents.[2] Hydrolysis will revert the product back to the starting imidazole and the corresponding carboxylic acid. To minimize decomposition, it is crucial to work under anhydrous conditions and use aprotic solvents for both the reaction and the workup.[3] Purification via silica gel chromatography can also be problematic due to the acidic nature of silica and the presence of bound water, which can promote hydrolysis. If chromatography is necessary, consider using a non-nucleophilic solvent system and ensure the silica gel is thoroughly dried. In some cases, it may be preferable to use the crude N-acylimidazole in the subsequent step without purification.
Q3: What are common side reactions in imidazole acylation and how can they be minimized?
A3: A significant side reaction to be aware of is the ring-splitting of the imidazole nucleus, which can occur under the influence of certain acylating agents and alkaline conditions.[1] For example, the Schotten-Baumann reaction conditions can lead to the fission of the imidazole ring.[1] To avoid this, carefully control the reaction conditions, particularly the basicity and the reactivity of the acylating agent. Another potential issue, especially when using CDI, is the reaction of excess CDI with the desired product or other nucleophiles present in the reaction mixture. This can be mitigated by careful control of stoichiometry or by removing excess CDI before proceeding with subsequent steps.[4][5]
Q4: Can imidazole itself act as a catalyst in acylation reactions?
A4: Yes, imidazole is known to catalyze acyl transfer reactions.[6] It can act as a nucleophilic catalyst by attacking the acylating agent to form a reactive N-acylimidazolium intermediate, which then readily transfers the acyl group to the desired nucleophile.[7][8] This catalytic activity is a key principle in many organic reactions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the N-acylimidazole product | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. During workup, avoid aqueous washes if possible or use brine and dry the organic layer thoroughly with a suitable drying agent (e.g., Na2SO4, MgSO4). |
| Poor reactivity of the acylating agent | Increase the reaction temperature.[9] Consider using a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). The addition of a catalyst, such as N-methylimidazole or an acid catalyst in CDI-mediated reactions, can enhance the reaction rate.[10][11] |
| Incomplete reaction in CDI-mediated acylation | The presence of alkali salts of the carboxylic acid can hinder the reaction. Adding a proton source, such as triflic acid or imidazolium triflate, can catalyze the formation of the acyl imidazolide.[10] Sparging the reaction with CO2 can also be effective.[10] |
| Steric hindrance | If either the imidazole or the acylating agent is sterically hindered, longer reaction times or higher temperatures may be required.[12] In some cases, a less hindered acylating agent may be necessary. |
| Ring-splitting of the imidazole | Avoid strongly basic conditions. If using a base, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice.[13] |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product decomposition on silica gel | Minimize contact time with the silica gel. Use a less polar eluent system to speed up elution. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). Alternatively, explore other purification methods such as crystallization or distillation if the product is stable enough. |
| Co-elution with starting materials or byproducts | Optimize the eluent system for column chromatography. If the product is a salt (e.g., imidazolium chloride), it may be removed by washing with a suitable solvent in which the product is insoluble. Excess imidazole can sometimes be removed by precipitation with a non-polar solvent like cyclohexane. |
| Formation of hard-to-remove byproducts | Re-evaluate the reaction conditions to minimize side reactions. For CDI-mediated reactions, ensuring complete conversion of the carboxylic acid to the acyl imidazolide before adding the next reagent can prevent the formation of unwanted byproducts.[4] |
Experimental Protocols
General Protocol for N-Acetylation of Imidazole using Acetic Anhydride
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere, dissolve imidazole (1 equivalent) in an anhydrous solvent such as dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF).[14]
-
Reaction: Cool the solution in an ice bath. Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench any excess acetic anhydride with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by crystallization or column chromatography on silica gel using a non-protic eluent system.
General Protocol for Imidazole Acylation using N,N'-Carbonyldiimidazole (CDI)
This protocol is a general guideline for the activation of a carboxylic acid with CDI followed by reaction with imidazole.
-
Activation: Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (CH2Cl2)). Add N,N'-Carbonyldiimidazole (CDI) (1.0-1.1 equivalents) portion-wise. Stir the mixture at room temperature until the evolution of CO2 ceases (typically 30-60 minutes).
-
Reaction: To the activated carboxylic acid solution, add imidazole (1 equivalent) and continue stirring at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, the reaction mixture can often be used directly in the next step. If purification is required, remove the solvent under reduced pressure. The resulting residue can be purified by crystallization or chromatography. Imidazole hydrochloride, a common byproduct, can be removed by an aqueous wash.
Data Presentation
Table 1: Comparison of Solvents for Imidazole Acylation
| Solvent | Dielectric Constant | Typical Reaction Conditions | Notes |
| Dichloromethane (CH2Cl2) | 9.1 | Room temperature | Good for dissolving many organic compounds, volatile and easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | Room temperature to reflux | Aprotic and can dissolve a wide range of substrates. |
| N,N-Dimethylformamide (DMF) | 36.7 | Room temperature to elevated temperatures | High boiling point, useful for less reactive substrates requiring heat. Can be difficult to remove completely. |
| Acetonitrile (MeCN) | 37.5 | Room temperature to reflux | Polar aprotic solvent, miscible with water. |
| Toluene | 2.4 | Reflux | Non-polar, can be used for azeotropic removal of water. |
Table 2: Influence of Temperature on Imidazole Acylation Yield
Note: The following data is illustrative and the optimal temperature will vary depending on the specific reactants and conditions.
| Acylating Agent | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Hydroxy Compound | 45 | 0.1-0.2 | >95 | [11] |
| Acetic Acid | Thioglycoside | 80-118 | Varies | Varies | [9] |
Visualizations
Caption: General workflow for a typical imidazole acylation experiment.
Caption: Troubleshooting logic for addressing low product yield in imidazole acylation.
References
- 1. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support: NMR Analysis of 5-(1H-Imidazol-4-yl)pentanoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the NMR spectrum analysis of 5-(1H-Imidazol-4-yl)pentanoic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound.
Problem: Missing or Very Broad Exchangeable Proton Signals (-COOH, N-H)
-
Possible Cause: Protons on heteroatoms (oxygen and nitrogen) are "exchangeable" and can be replaced by deuterium from the NMR solvent. This is common in solvents like CDCl₃, which can contain traces of DCl, or if any D₂O is present.[1] This exchange makes the protons invisible in a ¹H NMR experiment.[1][2] Hydrogen bonding can also cause significant broadening of these signals.[3]
-
Solutions:
-
Use an Aprotic Solvent: Re-run the spectrum in a dry, aprotic solvent like DMSO-d₆. This solvent is less likely to participate in proton exchange and is excellent for observing protons involved in hydrogen bonding, such as those in carboxylic acids and imidazole N-H groups.[4]
-
Perform a D₂O Exchange: To confirm if a peak is from an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum.[5] The signal from the -COOH or N-H proton should disappear or significantly decrease in intensity.[5][6] A new, larger water (HOD) peak will likely appear.[6]
-
Problem: Unexpected Signals in the Spectrum
-
Possible Cause: The sample may contain impurities such as residual solvents from the reaction or purification, starting materials, or byproducts.
-
Solutions:
-
Identify Solvent Peaks: Compare the unknown peaks to a standard table of NMR solvent impurities.[7][8][9] Common contaminants include ethyl acetate, hexane, acetone, and dichloromethane.
-
Check Starting Materials: Run NMR spectra of the starting materials used in the synthesis to see if their characteristic peaks are present in your product's spectrum.
-
Purify the Sample: If impurities are confirmed, re-purify your sample using an appropriate technique like recrystallization or column chromatography.
-
Problem: Chemical Shifts Do Not Match Reference Values
-
Possible Cause: NMR chemical shifts are sensitive to the chemical environment. Variations can be caused by differences in solvent, sample concentration, pH, or temperature.[10][11][12] The imidazole ring, in particular, is sensitive to protonation, which can significantly alter the chemical shifts of its protons.[10][11]
-
Solutions:
-
Verify Solvent: Ensure the solvent used matches the one cited in the reference data. Switching from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can cause significant changes in chemical shifts, especially for protic molecules.[12]
-
Check Concentration: Highly concentrated samples can sometimes exhibit different chemical shifts due to intermolecular interactions.[13] Try running the sample at a different concentration.
-
Consider pH: The protonation state of both the imidazole ring and the carboxylic acid can affect the spectrum. If the sample was dissolved in a non-neutral solvent or contains acidic/basic impurities, the observed shifts may differ from those of the neutral molecule.
-
Problem: Poor Resolution or Complex, Overlapping Multiplets
-
Possible Cause: The spectrum may have been acquired on a lower-field instrument, leading to signal overlap. High sample concentration can also lead to peak broadening.[13] The aliphatic chain protons of the pentanoic acid moiety may naturally overlap, creating complex multiplets.
-
Solutions:
-
Use a Higher-Field Spectrometer: Re-running the sample on an instrument with a stronger magnet (e.g., 500 MHz vs. 300 MHz) will increase signal dispersion and can resolve overlapping peaks.
-
Adjust Concentration: Try diluting the sample, as overly concentrated samples can sometimes lead to broader lines.[14]
-
2D NMR Spectroscopy: If signal overlap persists, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to determine which protons are coupled to each other, helping to unravel the complex multiplets.
-
Logical Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
The exact chemical shifts can vary based on the solvent and sample conditions.[10][11] However, the following tables provide approximate ranges for the key signals.
Table 1: Expected ¹H NMR Chemical Shifts
| Assignment | Proton | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Imidazole | H-2 | 7.5 - 8.5 | Singlet | Typically the most downfield imidazole proton. |
| Imidazole | H-5 | 6.8 - 7.5 | Singlet | |
| Imidazole | N-H | 10.0 - 13.0 | Broad Singlet | Highly variable; often very broad.[4] |
| Carboxylic Acid | -COOH | 10.0 - 13.0 | Broad Singlet | Highly variable; often broad.[15] |
| Pentanoic Acid | α-CH₂ | 2.2 - 2.5 | Triplet | Adjacent to the carbonyl group. |
| Pentanoic Acid | β-CH₂, γ-CH₂ | 1.5 - 2.0 | Multiplets | Middle of the aliphatic chain. |
| Pentanoic Acid | δ-CH₂ | 2.5 - 2.8 | Triplet | Adjacent to the imidazole ring. |
Table 2: Expected ¹³C NMR Chemical Shifts
| Assignment | Carbon | Approximate Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid | -C=O | 170 - 180 | Carbonyl carbon. |
| Imidazole | C-2, C-4, C-5 | 115 - 140 | Aromatic carbons.[16] |
| Pentanoic Acid | α-CH₂ | 30 - 40 |
| Pentanoic Acid | β-CH₂, γ-CH₂, δ-CH₂ | 20 - 35 | Aliphatic carbons. |
Q2: Why can't I see the carboxylic acid (-COOH) or imidazole (N-H) proton signals?
These protons are acidic and can readily exchange with deuterium from deuterated solvents, a process that makes them "disappear" from the ¹H NMR spectrum.[1] This is very common in methanol-d₄ and D₂O, and can also occur in CDCl₃ if it contains acidic impurities.[13] To see these signals, use a dry, aprotic solvent like DMSO-d₆ and ensure your sample is anhydrous.[13]
Q3: Why are some of my peaks broad?
Broad peaks are common for exchangeable protons like -OH, -NH, and -COOH due to hydrogen bonding and chemical exchange on the NMR timescale.[3][15] Other factors that can cause general peak broadening include poor instrument shimming, low sample solubility, or the presence of paramagnetic impurities.[13]
Q4: What are these extra peaks in my spectrum?
Extra peaks are almost always due to impurities. Use the tables below to identify common laboratory solvents. If the peaks do not match, consider starting materials or reaction byproducts as the source.
Table 3: Common Solvent Impurities in ¹H NMR (Chemical Shifts in ppm)
| Solvent | CDCl₃ | DMSO-d₆ | Acetone-d₆ | D₂O |
|---|---|---|---|---|
| Residual Solvent Peak | 7.26 | 2.50 | 2.05 | 4.79 |
| Water | ~1.55 | ~3.33 | ~2.84 | - |
| Acetone | 2.17 | 2.09 | - | 2.22 |
| Dichloromethane | 5.30 | 5.76 | 5.63 | 5.53 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | 3.41 (q), 1.12 (t) | 3.59 (q), 1.19 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.15 (t) | 4.05 (q), 1.97 (s), 1.17 (t) | 4.16 (q), 2.09 (s), 1.25 (t) |
| Hexane | ~1.25, ~0.88 | ~1.24, ~0.86 | ~1.26, ~0.87 | ~1.28, ~0.88 |
Data compiled from multiple sources.[7][9][17][18]
Experimental Protocols
Standard Sample Preparation
-
Weigh Sample: For a standard ¹H NMR, weigh 5-25 mg of your compound. For ¹³C NMR, 50-100 mg is preferable for a spectrum acquired in a reasonable time.[14]
-
Transfer to Vial: Place the solid into a small, clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆ for full characterization).[14]
-
Dissolve: Mix thoroughly (e.g., by vortexing) until the solid is completely dissolved. Gentle heating may be required for poorly soluble compounds.
-
Filter (if necessary): If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Label and Run: Cap the NMR tube, label it clearly, and acquire the spectrum.
Protocol for D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare your sample as described above in a solvent like CDCl₃ or DMSO-d₆ and run a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube securely and shake vigorously for 10-20 seconds to ensure thorough mixing.[5]
-
Re-acquire Spectrum: Place the tube back into the spectrometer and run the ¹H NMR spectrum again using the same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (-COOH, N-H) will have disappeared or significantly diminished in the second spectrum.[6]
References
- 1. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 2. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. rsc.org [rsc.org]
- 5. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 6. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. unn.edu.ng [unn.edu.ng]
- 13. Troubleshooting [chem.rochester.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid
Welcome to the technical support center for the synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate impurities in their synthetic processes.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the common causes?
A1: Low yields can stem from several factors depending on your synthetic route. Common issues include incomplete reactions, degradation of starting materials or product, and suboptimal reaction conditions. For instance, in syntheses starting from L-histidine, the diazotization step is critical and sensitive to temperature control. In Paal-Knorr type syntheses, the pH of the reaction medium is crucial; strongly acidic conditions (pH < 3) may favor the formation of furan by-products over the desired imidazole.[1]
Q2: I am observing an impurity with a similar mass to my product in the crude LC-MS. What could it be?
A2: An impurity with a mass close to the product could be an isomer. Depending on the synthetic precursors, it is possible to form other isomers of the imidazole pentanoic acid. For example, if the synthesis involves the construction of the imidazole ring, regioisomers can be a common side product. Careful analysis of NMR spectroscopy data, particularly 2D NMR, can help in elucidating the exact isomeric structure.
Q3: My final product has a persistent color, even after initial purification. What is the likely cause and how can I remove it?
A3: A persistent color in your product can be due to polymeric or highly conjugated impurities. These can form from the degradation of starting materials or intermediates, especially under harsh reaction conditions like prolonged heating or strong acidity. Activated carbon treatment of a solution of your crude product followed by filtration and recrystallization can be an effective method for removing colored impurities.
Troubleshooting Guide: Common Impurities and Their Mitigation
The synthesis of this compound can be approached through various synthetic routes. Each route has its own set of potential impurities. Below is a summary of common impurities, their likely sources, and recommended actions.
| Synthetic Route | Potential Impurity | Likely Source | Recommended Action |
| From L-Histidine | Hydroxylated pentanoic acid derivative | Incomplete reduction of the diazonium salt intermediate. Diazonium salts can react with water to form phenols.[2] | Ensure complete conversion of the diazonium intermediate and use a non-aqueous workup if possible. Purification by flash chromatography may be necessary. |
| Unreacted L-Histidine | Incomplete initial reaction. | Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. Adjust reaction time or temperature as needed. | |
| Paal-Knorr Synthesis | Furan-4-yl-pentanoic acid | Reaction carried out under strongly acidic conditions (pH < 3).[1] | Maintain a neutral or weakly acidic pH. Acetic acid is often a suitable catalyst to promote the reaction without favoring furan formation.[1] |
| Unreacted 1,4-dicarbonyl precursor | Incomplete condensation with the amine source. | Use a slight excess of the amine (e.g., ammonia or a primary amine) and ensure adequate reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3] | |
| Multi-step Synthesis | Incompletely reacted intermediates | Insufficient reaction time or suboptimal conditions in any of the synthetic steps. | Monitor each step of the synthesis by an appropriate analytical technique (TLC, LC-MS, GC-MS) to confirm the consumption of the starting material before proceeding to the next step. |
| By-products from side reactions | Presence of reactive functional groups that can undergo unintended reactions under the chosen conditions. | Protect sensitive functional groups before carrying out reactions that might affect them. Deprotection would then be the final step. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection : The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems for imidazole carboxylic acids include water, ethanol/water mixtures, or acetonitrile.
-
Procedure :
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, add a small amount of activated carbon and continue to heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 5% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve a small amount of the sample in the initial mobile phase composition.
This method should provide good separation of the target compound from more polar or less polar impurities.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying and addressing impurities during the synthesis of this compound.
Caption: A flowchart for systematic impurity troubleshooting.
Simplified Paal-Knorr Synthesis Pathway with Potential Side Reaction
This diagram illustrates the Paal-Knorr synthesis of an imidazole, highlighting the potential for furan formation as a side reaction under acidic conditions.
Caption: Paal-Knorr synthesis showing the desired imidazole product and a potential furan by-product.
References
Technical Support Center: Optimizing Solubility of 5-(1H-Imidazol-4-yl)pentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of 5-(1H-Imidazol-4-yl)pentanoic acid for in vitro assays.
Understanding the Solubility Challenge
This compound is a zwitterionic compound, meaning it contains both an acidic functional group (carboxylic acid) and a basic functional group (imidazole). This characteristic is central to its solubility behavior. The overall charge of the molecule, and thus its solubility in aqueous solutions, is highly dependent on the pH. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal aqueous solubility. To achieve optimal solubility, it is crucial to work at a pH that is sufficiently far from the pI.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in water or neutral buffer (e.g., PBS pH 7.4). | The pH of the solution is likely near the isoelectric point (pI) of the compound, where its net charge is zero, leading to minimal solubility. | Adjust the pH of the solvent. For this zwitterionic compound, solubility will be higher at acidic pH (below the pKa of the carboxylic acid) or basic pH (above the pKa of the imidazole group). |
| Precipitation occurs when adding the compound to the assay medium. | The final pH of the assay medium is close to the pI of the compound, or the buffer capacity of the stock solution is insufficient to maintain the desired pH upon dilution. | 1. Prepare a concentrated stock solution at an appropriate acidic or basic pH. 2. When diluting into the final assay medium, ensure the final pH remains in a range where the compound is soluble. 3. Consider using a higher concentration buffer in your stock solution. |
| Compound dissolves initially but crashes out over time. | The solution is supersaturated, or the compound is unstable at the chosen pH over time. | 1. Determine the kinetic versus thermodynamic solubility. 2. If using a pH where the compound might be unstable, prepare fresh solutions before each experiment. 3. Consider the use of co-solvents to increase the solubility margin. |
| Use of organic co-solvents is not compatible with the in vitro assay. | High concentrations of organic solvents like DMSO or ethanol can be toxic to cells or interfere with enzyme activity. | 1. Minimize the concentration of the organic co-solvent in the final assay medium (typically <1%). 2. Explore alternative, less toxic co-solvents such as polyethylene glycol (PEG) or cyclodextrins. 3. Optimize the pH to maximize aqueous solubility and reduce the need for co-solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound?
Q2: How does pH affect the solubility of this compound?
Due to its zwitterionic nature, the solubility of this compound is pH-dependent.
-
At low pH (e.g., pH < 4): The carboxylic acid is protonated (neutral), and the imidazole is protonated (positive charge). The net positive charge enhances solubility in aqueous media.
-
At neutral pH (around the pI): The carboxylic acid is deprotonated (negative charge), and the imidazole is protonated (positive charge), resulting in a neutral net charge and the lowest solubility.
-
At high pH (e.g., pH > 8): The carboxylic acid is deprotonated (negative charge), and the imidazole is neutral. The net negative charge enhances solubility.
Q3: What is a good starting point for preparing a stock solution?
A good starting point is to attempt dissolution in a slightly acidic or slightly basic aqueous buffer. For example, you could try a 10 mM citrate buffer at pH 3 or a 10 mM phosphate buffer at pH 8. If aqueous solubility is still limited, a small amount of a co-solvent like DMSO can be added.
Q4: Can I use salt formation to improve solubility?
Yes, forming a salt of the compound can significantly improve its aqueous solubility.[2][3] For instance, the hydrochloride salt of this compound is available commercially and is expected to have better solubility in neutral pH compared to the free acid/base form.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol outlines a method to determine the optimal pH for dissolving this compound.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vortex mixer
-
pH meter
-
Spectrophotometer or HPLC
Method:
-
Prepare saturated solutions of the compound in each buffer.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the solutions to pellet any undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Protocol 2: Preparation of a Stock Solution using pH Adjustment
This protocol describes how to prepare a stock solution by adjusting the pH.
Materials:
-
This compound
-
Deionized water or a suitable buffer
-
1 M HCl and 1 M NaOH
-
Volumetric flask
-
Magnetic stirrer and stir bar
Method:
-
Weigh the desired amount of the compound and add it to a volumetric flask.
-
Add a portion of the solvent (e.g., 80% of the final volume).
-
While stirring, slowly add 1 M HCl or 1 M NaOH dropwise to adjust the pH to the desired acidic or basic range.
-
Continue stirring until the compound is fully dissolved.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Verify the final pH and adjust if necessary.
Visualizations
Caption: Experimental workflow for preparing and using a pH-adjusted stock solution.
Caption: Troubleshooting logic for addressing solubility issues.
References
Technical Support Center: Purification of Polar Imidazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar imidazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar imidazole compounds difficult to purify?
Polar imidazole compounds present unique purification challenges due to their inherent polarity and ability to participate in multiple types of interactions. The lone pair of electrons on the nitrogen atoms can lead to strong interactions with stationary phases in chromatography, often resulting in poor peak shape and low recovery. Their high polarity makes them poorly retained on traditional reversed-phase chromatography columns.[1][2][3] Furthermore, their basic nature can cause issues with silica-based columns, leading to tailing peaks.[4]
Q2: What is the most common issue when using reversed-phase HPLC for polar imidazole purification?
The most frequent problem is poor or no retention of the compound on the column.[2] Polar imidazoles have a high affinity for the polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol) and weak interaction with the nonpolar stationary phase (like C18). This results in the compound eluting very early, often with the solvent front, making separation from other polar impurities impossible.[1][2]
Q3: Can I use normal-phase chromatography for these compounds?
While normal-phase chromatography can be used, it often requires chlorinated solvents like dichloromethane or chloroform, which are toxic and environmentally hazardous.[2] Achieving good separation can also be challenging, and the results can be unpredictable.[2]
Q4: Are there specialized columns for purifying polar imidazoles?
Yes, specialized columns can provide better results. For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for the separation of polar compounds.[2][5][6][7] These columns use a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[2][6][7] Additionally, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be effective.[8]
Troubleshooting Guides
Chromatography-Based Purification
Problem 1: Poor retention and early elution in Reversed-Phase HPLC.
-
Cause: The compound is too polar for the stationary phase.
-
Troubleshooting Steps:
-
Switch to HILIC: This is often the most effective solution. HILIC columns are designed to retain polar compounds.[1][2][6]
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have modified stationary phases that provide enhanced retention for polar analytes compared to standard C18 columns.[9]
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable imidazole compounds. However, these reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.[1]
-
Adjust Mobile Phase pH: For ionizable imidazoles, adjusting the pH of the mobile phase can alter their charge state and improve retention.[1]
-
Problem 2: Tailing peaks in silica-based chromatography (Normal Phase or HILIC).
-
Cause: Strong interaction between the basic imidazole nitrogen and acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Add a basic modifier to the mobile phase: A small amount of a base, such as triethylamine (TEA) or ammonia, can saturate the active silanol sites and improve peak shape.[1]
-
Use a deactivated silica column: Columns where the residual silanol groups have been end-capped are less prone to causing peak tailing with basic compounds.
-
Consider an alternative stationary phase: Alumina can be a suitable alternative to silica for the purification of basic compounds.[4]
-
Problem 3: Imidazole interference in post-purification steps (e.g., after His-tag protein purification).
-
Cause: Imidazole used for elution from IMAC columns can interfere with subsequent purification steps like ion-exchange chromatography (IEX) or downstream assays.[10][11]
-
Troubleshooting Steps:
-
Buffer Exchange/Desalting: Use dialysis, diafiltration, or a desalting column to remove imidazole before the next purification step.[10][12]
-
Optimize IEX Conditions: While high imidazole concentrations can be problematic, at neutral or higher pH, imidazole is less likely to interfere with anion exchange chromatography as it will be uncharged or positively charged.[11][13] However, the high ionic strength from the imidazole buffer will likely prevent binding to an IEX column.[11]
-
Crystallization-Based Purification
Problem: Difficulty in inducing crystallization of a polar imidazole compound.
-
Cause: High solubility in many common solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures with varying polarities.
-
Anti-Solvent Addition: Slowly add a less polar solvent (an anti-solvent) to a solution of the compound in a polar solvent to induce precipitation.
-
Salt Formation: For basic imidazoles, formation of a salt with a suitable acid can significantly decrease its solubility and facilitate crystallization.[14]
-
Cooling Crystallization: If the compound is sufficiently pure (generally >80-90%), cooling a saturated solution can induce crystallization.[15]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Imidazole Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase (RP) | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Widely available, good for less polar compounds. | Poor retention of highly polar imidazoles.[1][2] |
| HILIC | Polar (e.g., Silica, Diol) | High organic content (e.g., Acetonitrile/Water) | Excellent retention for polar compounds, compatible with MS.[2][6][7] | Can have longer equilibration times, sensitive to water content. |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | Buffered aqueous solution | Separates based on charge, high capacity. | Sensitive to buffer pH and ionic strength, may require desalting.[11][13] |
| Normal Phase (NP) | Polar (e.g., Silica, Alumina) | Nonpolar (e.g., Hexane/Ethyl Acetate) | Good for separating isomers. | Often requires hazardous solvents, can have issues with basic compounds.[2][3] |
Experimental Protocols
Protocol 1: General HILIC Method for Polar Imidazole Purification
-
Column Selection: Choose a HILIC column (e.g., silica, diol, or zwitterionic phase).[5][16]
-
Mobile Phase Preparation:
-
Solvent A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or ammonia).
-
Solvent B: Acetonitrile.
-
-
Column Equilibration: Equilibrate the column with a high percentage of Solvent B (e.g., 95%) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.[7]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a higher organic content to ensure good peak shape.
-
Gradient Elution: Start with a high percentage of Solvent B and gradually increase the percentage of Solvent A to elute the compounds. A typical gradient might be from 95% B to 50% B over 15-20 minutes.
-
Detection: Use UV detection at an appropriate wavelength or Mass Spectrometry (MS). HILIC mobile phases are generally MS-friendly.[6]
Protocol 2: Salt-Induced Crystallization for a Basic Imidazole Compound
-
Dissolution: Dissolve the crude polar imidazole compound in a suitable solvent where it is highly soluble (e.g., ethyl acetate, methyl isobutyl ketone).[14]
-
Acid Addition: Slowly add a solution of a strong acid (e.g., toluene-4-sulfonic acid, hydrochloric acid) in the same or a miscible solvent.[14] The molar equivalent of the acid should be approximately stoichiometric to the imidazole compound.
-
Precipitation: The imidazole salt, being less soluble, should precipitate out of the solution. Gentle heating to reflux followed by slow cooling can improve crystal formation and purity.[14]
-
Isolation: Filter the precipitated salt and wash it with a small amount of the cold solvent.
-
Drying: Dry the purified imidazole salt under vacuum.
Visualizations
Caption: General workflow for selecting a purification method for polar imidazole compounds.
Caption: Decision tree for troubleshooting common chromatography issues with polar imidazoles.
Caption: Simplified principle of Hydrophilic Interaction Liquid Chromatography (HILIC).
References
- 1. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. ChromCore HILIC-Imidazole Columns-Normal Phase/HILIC LC Columns-NanoChrom Technologies (Suzhou) Co., Ltd [nanochrom.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. static.igem.org [static.igem.org]
- 13. benchwise.wordpress.com [benchwise.wordpress.com]
- 14. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 15. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 16. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 5-(1H-Imidazol-4-yl)pentanoic Acid: HPLC vs. Alternative Methods
For researchers and scientists engaged in drug development and chemical research, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-(1H-Imidazol-4-yl)pentanoic acid against other analytical techniques. Experimental data, though illustrative, is presented to support the comparison, alongside detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity determination of organic compounds, offering high resolution and sensitivity for separating the main compound from its impurities.[1] For imidazole-containing compounds like this compound, a reverse-phase HPLC method is typically employed.
A suitable, albeit hypothetical, HPLC method for this compound would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. The acidic nature of the pentanoic acid moiety and the basic imidazole ring suggest that a buffered mobile phase at a slightly acidic pH would provide good peak shape and resolution.
Comparison with Alternative Purity Determination Methods
While HPLC is a powerful tool, other methods can also be employed to assess the purity of organic compounds. These include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as physical methods such as melting point determination.[1][2][3][4]
-
Quantitative NMR (qNMR): This technique can provide information about the molecular structure and can be used to quantify the main compound against a certified internal standard, thus determining purity without the need for a reference standard of the compound itself.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass identification capabilities of MS, making it highly effective for identifying unknown impurities.[5]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. Impurities tend to broaden and depress the melting point range.[2][3]
The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and the available instrumentation.
Quantitative Data Comparison
The following table summarizes hypothetical data from the purity analysis of a batch of this compound using a proposed HPLC method and, for comparison, a quantitative NMR (qNMR) approach.
| Parameter | HPLC Analysis | qNMR Analysis |
| Analyte | This compound | This compound |
| Retention Time (min) | 4.75 | N/A |
| Peak Area (Main Peak) | 1,256,800 | N/A |
| Total Peak Area | 1,268,950 | N/A |
| Calculated Purity (%) | 99.04 | 99.2 (against internal standard) |
| Impurity 1 (RT 2.1 min) | 0.35% | Detected but not individually quantified |
| Impurity 2 (RT 3.5 min) | 0.61% | Detected but not individually quantified |
This data illustrates that while both methods indicate high purity, HPLC provides detailed information on the relative amounts of individual impurities, which is crucial for quality control in drug development.
Experimental Protocols
A detailed protocol for the proposed HPLC method for the purity validation of this compound is provided below.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Visualizations
The following diagrams illustrate the experimental workflow for HPLC purity validation and a logical approach to overall compound purity assessment.
Caption: Workflow for HPLC Purity Validation.
Caption: Logical Flow for Compound Purity Assessment.
References
Confirming the Structure of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural confirmation of 5-(1H-Imidazol-4-yl)pentanoic acid. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methodology for their needs.
Introduction
This compound is a small molecule of interest in various research fields due to the presence of both an imidazole ring and a carboxylic acid moiety. Accurate structural confirmation is a critical step in its synthesis and application. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of small molecules through fragmentation analysis. This guide will focus on the use of mass spectrometry for the structural confirmation of this compound and compare its performance with alternative methods. The molecular formula for this compound is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol .
Mass Spectrometry Analysis
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, the molecule is ionized and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure.
Experimental Workflow
The general workflow for confirming the structure of this compound using mass spectrometry is outlined below.
Comparative Analysis of the Biological Activity of 5-(1H-Imidazol-4-yl)pentanoic Acid and Its Analogs as Histamine H3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 5-(1H-Imidazol-4-yl)pentanoic acid and its structural analogs, with a focus on their interaction with the histamine H3 receptor. The information presented is based on available experimental data to facilitate objective evaluation and inform further research and development.
Introduction to this compound
This compound is a derivative of imidazole, a heterocyclic organic compound. The imidazole ring is a core component of the amino acid histidine and the biogenic amine histamine. Molecules containing the 4-substituted imidazole moiety have been extensively studied for their pharmacological activities, particularly as ligands for histamine receptors. The histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Consequently, H3 receptor antagonists are being investigated for their potential in treating various neurological and cognitive disorders.
Comparative Biological Activity
Table 1: Histamine H3 Receptor Antagonist Potency of 4-(n-Alkyl)-1H-Imidazole Analogs
| Compound | Alkyl Chain Length (n) | pA₂ (± SEM)[1] |
| 4-(n-Propyl)-1H-imidazole | 3 | 6.3 ± 0.2 |
| 4-(n-Butyl)-1H-imidazole | 4 | 6.4 ± 0.1 |
| 4-(n-Pentyl)-1H-imidazole | 5 | 6.5 ± 0.1 |
| 4-(n-Hexyl)-1H-imidazole | 6 | 6.7 ± 0.1 |
| 4-(n-Heptyl)-1H-imidazole | 7 | 6.8 ± 0.1 |
| 4-(n-Octyl)-1H-imidazole | 8 | 7.0 ± 0.1 |
| 4-(n-Nonyl)-1H-imidazole | 9 | 7.1 ± 0.1 |
| 4-(n-Decyl)-1H-imidazole | 10 | 7.2 ± 0.1 |
Table 2: Histamine H3 Receptor Antagonist Potency of 4-(ω-Phenylalkyl)-1H-Imidazole Analogs
| Compound | Alkyl Chain Length (n) | pA₂ (± SEM)[1] |
| 4-(Phenylmethyl)-1H-imidazole | 1 | < 6 |
| 4-(2-Phenylethyl)-1H-imidazole | 2 | 6.7 ± 0.1 |
| 4-(3-Phenylpropyl)-1H-imidazole | 3 | 7.4 ± 0.1 |
| 4-(4-Phenylbutyl)-1H-imidazole | 4 | 7.7 ± 0.1 |
| 4-(5-Phenylpentyl)-1H-imidazole | 5 | 7.8 ± 0.1 |
| 4-(6-Phenylhexyl)-1H-imidazole | 6 | 7.7 ± 0.1 |
| 4-(7-Phenylheptyl)-1H-imidazole | 7 | 7.4 ± 0.1 |
| 4-(8-Phenyloctyl)-1H-imidazole | 8 | 7.2 ± 0.1 |
| 4-(9-Phenylnonyl)-1H-imidazole | 9 | 7.0 ± 0.1 |
Structure-Activity Relationship (SAR)
The data presented in the tables reveal key structure-activity relationships for these imidazole derivatives at the histamine H3 receptor:
-
Influence of Alkyl Chain Length: For the 4-(n-alkyl)-1H-imidazoles, the antagonist potency is directly proportional to the length of the alkyl chain, increasing from a pA₂ of 6.3 for the propyl analog to 7.2 for the decyl analog.[1] This suggests that increasing lipophilicity in this region enhances the interaction with the receptor.
-
Influence of Phenylalkyl Chain Length: In the 4-(ω-phenylalkyl)-1H-imidazole series, an optimal chain length for H3 receptor antagonist activity is observed.[1] The potency increases up to a pentylene spacer (n=5), with 4-(5-phenylpentyl)-1H-imidazole exhibiting the highest pA₂ value of 7.8.[1] Further elongation of the alkyl chain leads to a decrease in activity. This indicates that the spatial arrangement of the terminal phenyl group is crucial for optimal receptor binding.
Based on these findings, it can be inferred that the pentanoic acid chain of this compound provides a suitable length for interaction with the H3 receptor. The terminal carboxylic acid group, being polar, would significantly alter the physicochemical properties compared to the non-polar alkyl and phenylalkyl analogs, which would in turn affect its binding affinity and pharmacokinetic profile.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the biological activity of histamine H3 receptor ligands.
Radioligand Binding Assay for Histamine H3 Receptor Affinity
This assay determines the binding affinity of a compound to the histamine H3 receptor.
Materials:
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).
-
Receptor Source: Rat brain cortex membranes.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).
-
Test Compounds: Analogs of this compound at various concentrations.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
In assay tubes, combine the membrane preparation, [³H]-NAMH (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, [³H]-NAMH, and a high concentration of an unlabeled H3 receptor ligand.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay: Electrically Stimulated Guinea Pig Ileum Contraction
This ex vivo functional assay measures the antagonist potency of a compound at the presynaptic histamine H3 receptors on cholinergic nerves in the guinea pig ileum.
Materials:
-
Tissue: Guinea pig ileum segments.
-
Physiological Salt Solution: Krebs solution, continuously gassed with 95% O₂ and 5% CO₂.
-
Agonist: A selective H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test Compounds: Analogs of this compound at various concentrations.
-
Instrumentation: Organ bath with stimulating electrodes and an isotonic transducer to measure muscle contractions.
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs solution maintained at 37°C.
-
Apply electrical field stimulation to elicit cholinergic nerve-mediated contractions of the longitudinal muscle.
-
After a stabilization period, obtain a cumulative concentration-response curve for the H3 receptor agonist, which will inhibit the electrically induced contractions.
-
Wash the tissue to restore the baseline contractile response.
-
Incubate the tissue with a known concentration of the test compound (antagonist) for a defined period.
-
In the presence of the antagonist, obtain a second cumulative concentration-response curve for the H3 agonist. The antagonist will cause a rightward shift of the agonist's concentration-response curve.
-
Repeat steps 4-6 with different concentrations of the antagonist.
-
Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of the histamine H3 receptor.
Experimental Workflow for pA₂ Determination
The following diagram illustrates the workflow for determining the pA₂ value of a histamine H3 receptor antagonist using the guinea pig ileum functional assay.
Caption: Workflow for determining the pA₂ value of an H3 receptor antagonist.
References
Comparative Analysis of 5-(1H-Imidazol-4-yl)pentanoic Acid and Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-(1H-Imidazol-4-yl)pentanoic acid and other notable enzyme inhibitors. Due to the limited publicly available data specifically detailing the enzyme inhibitory activity of this compound, this comparison focuses on the broader classes of enzyme inhibitors that share structural or functional similarities with imidazole-containing compounds. We will explore the mechanisms of action, target enzymes, and available quantitative data for representative inhibitors in these classes, providing a framework for understanding the potential role of novel imidazole derivatives in enzyme-targeted drug discovery.
Introduction to Imidazole-Based Enzyme Inhibitors
The imidazole moiety is a common scaffold in a variety of biologically active molecules and approved drugs. Its ability to coordinate with metal ions in enzyme active sites, act as a proton shuttle, and participate in hydrogen bonding interactions makes it a privileged structure in the design of enzyme inhibitors. Compounds containing an imidazole ring have been successfully developed to target a wide range of enzymes, including histone deacetylases (HDACs), sirtuins, and various metabolic enzymes.
Comparison of Inhibitory Activity
| Inhibitor Class | Representative Inhibitor(s) | Target Enzyme(s) | IC50 / Ki Values | Mechanism of Action |
| Histone Deacetylase (HDAC) Inhibitors | Vorinostat (SAHA) | Class I, II, and IV HDACs | Varies by HDAC isoform (nM to low µM range) | Chelates the zinc ion in the HDAC active site, blocking substrate deacetylation. |
| Trichostatin A | Class I and II HDACs | Low nM range | Similar to Vorinostat, involves zinc chelation. | |
| Sirtuin (SIRT) Inhibitors | EX-527 | SIRT1 | Potent and selective (nM range) | Binds to the nicotinamide binding site. |
| Sirtinol | SIRT1, SIRT2 | µM range | Binds to the sirtuin active site. | |
| Other Imidazole-Containing Inhibitors | Various research compounds | Diverse (e.g., kinases, metabolic enzymes) | Varies widely | Often involves coordination with active site metal ions or hydrogen bonding. |
Note: The inhibitory values (IC50/Ki) are highly dependent on the specific enzyme isoform and the assay conditions. The data presented here are for comparative purposes and should be referenced from primary literature for specific applications.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized methodologies for key experiments cited in the evaluation of enzyme inhibitors.
Enzyme Inhibition Assay (General Protocol)
A standard operating procedure for an enzymatic activity inhibition assay involves several key steps to ensure reliable and reproducible results.[1]
1. Experimental Design:
- Choice of Catalytic Reaction: Select a reaction that is specific to the enzyme of interest and results in a measurable product.
- Optimal Conditions: Determine the optimal pH, temperature, and buffer composition for the enzyme's activity.
- Enzyme and Substrate Concentrations: Use concentrations that are appropriate for the kinetic parameters of the enzyme (e.g., substrate concentration near the Km value).
- Inhibitor Concentrations: Test a range of inhibitor concentrations to determine the IC50 value.
- Controls: Include positive controls (known inhibitors) and negative controls (no inhibitor) to validate the assay.
2. Assay Procedure:
- Pre-incubate the enzyme with the inhibitor for a defined period.
- Initiate the reaction by adding the substrate.
- Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
3. Data Analysis:
- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
- Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Visualizing Molecular Interactions and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: A generalized workflow for determining enzyme inhibition.
Caption: Mechanism of action for a typical HDAC inhibitor.
Conclusion
While direct experimental data for this compound as an enzyme inhibitor remains to be elucidated in public research, its structural features suggest potential interactions with various enzyme classes. By understanding the established mechanisms and inhibitory profiles of known imidazole-containing compounds, researchers can formulate hypotheses and design targeted screening assays to uncover the biological activity of this and other novel molecules. The provided experimental frameworks and visualizations serve as a foundational guide for such investigations in the ongoing quest for new and effective enzyme-targeted therapeutics.
References
"cross-validation of 5-(1H-Imidazol-4-yl)pentanoic acid bioactivity in different cell lines"
A comprehensive search of publicly available scientific literature reveals a notable absence of studies on the bioactivity of 5-(1H-Imidazol-4-yl)pentanoic acid across different cell lines. Despite the interest in imidazole-containing compounds for various therapeutic applications, this specific molecule has not been the subject of published research detailing its effects on cellular proliferation, signaling pathways, or providing comparative efficacy data.
Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. Researchers, scientists, and drug development professionals interested in the potential bioactivity of this compound would need to conduct initial in vitro screening studies to generate the necessary data.
For researchers interested in exploring the potential of this compound, a general workflow for such an investigation is outlined below.
General Experimental Workflow for Bioactivity Screening
A typical workflow to assess the bioactivity of a novel compound like this compound would involve a series of established cell-based assays.
Caption: A generalized workflow for the initial bioactivity screening and mechanistic evaluation of a novel compound.
Hypothetical Signaling Pathway Investigation
Should initial screening reveal that this compound impacts a common cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway, further investigation would be warranted. The following diagram illustrates the key components of this pathway that could be assessed.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target in cancer drug discovery.
While there is no specific data for this compound, the broader class of imidazole derivatives has been investigated for various biological activities. These studies, however, do not provide a direct comparison for the requested compound. Further research is required to elucidate the specific bioactivity profile of this compound.
A Comparative Guide to the Synthesis of 5-(1H-Imidazol-4-yl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two proposed synthetic routes for 5-(1H-Imidazol-4-yl)pentanoic acid, a valuable building block in medicinal chemistry. The synthesis of this compound is not widely reported in the literature, and this guide aims to provide well-reasoned, chemically sound, and reproducible strategies. The comparison is based on established organic chemistry principles and data from analogous reactions, offering a predictive assessment of their efficiency and potential challenges.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to the versatile binding properties of the imidazole moiety. The lack of readily available, reproducible synthetic protocols necessitates the development of reliable synthetic routes. This guide outlines and compares two multi-step synthetic pathways starting from the commercially available precursor, 4-formylimidazole. The comparison focuses on key metrics such as overall yield, reproducibility, scalability, and safety considerations for each route.
Comparative Analysis of Synthetic Routes
Two primary synthetic routes are proposed and analyzed:
-
Route A: The Horner-Wadsworth-Emmons (HWE) Approach. This pathway utilizes a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which is subsequently reduced and hydrolyzed.
-
Route B: The Wittig Reaction Pathway. This alternative route employs a Wittig reaction to generate an α,β-unsaturated nitrile, followed by reduction and hydrolysis to the final carboxylic acid.
The following tables provide a summary of the key quantitative data and a qualitative comparison of the two routes.
Table 1: Predicted Yields and Reaction Conditions
| Step | Route A: HWE Approach | Predicted Yield (%) | Route B: Wittig Pathway | Predicted Yield (%) |
| 1 | Horner-Wadsworth-Emmons reaction of 4-formylimidazole with triethyl phosphonoacetate. | 80-90 | Wittig reaction of 4-formylimidazole with (cyanomethyl)triphenylphosphonium chloride. | 70-85 |
| 2 | Catalytic hydrogenation of ethyl (E)-3-(1H-imidazol-4-yl)acrylate. | >95 | Catalytic hydrogenation of (E)-3-(1H-imidazol-4-yl)acrylonitrile. | >95 |
| 3 | Basic hydrolysis of ethyl 5-(1H-imidazol-4-yl)pentanoate. | 85-95 | Acidic hydrolysis of 5-(1H-imidazol-4-yl)pentanenitrile. | 80-90 |
| Overall | - | ~65-77 | - | ~59-72 |
Disclaimer: The predicted yields are based on literature values for analogous reactions and may vary in practice.
Table 2: Qualitative Comparison of Synthetic Routes
| Feature | Route A: HWE Approach | Route B: Wittig Pathway |
| Reagent Availability | Reagents are commercially available and relatively inexpensive. | Wittig salt may need to be synthesized, but starting materials are common. |
| Stereoselectivity | The HWE reaction generally provides excellent (E)-stereoselectivity.[1][2] | Stereoselectivity can be variable depending on the ylide and reaction conditions. |
| By-product Removal | Water-soluble phosphate by-products are easily removed by aqueous extraction.[2] | Triphenylphosphine oxide can be challenging to remove completely. |
| Reproducibility | Generally high due to the reliability of the HWE reaction. | Can be sensitive to reaction conditions, potentially affecting reproducibility. |
| Scalability | Good scalability due to straightforward procedures and purification. | Removal of triphenylphosphine oxide can be problematic on a larger scale. |
| Safety | Catalytic hydrogenation requires specialized equipment for handling hydrogen gas. | Use of strong bases for ylide generation requires careful handling. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the two proposed synthetic routes. These protocols are based on standard laboratory procedures for the individual reaction types.
Route A: Horner-Wadsworth-Emmons (HWE) Approach
Step 1: Synthesis of Ethyl (E)-3-(1H-imidazol-4-yl)acrylate
-
To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the resulting solution back to 0 °C and add a solution of 4-formylimidazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (E)-3-(1H-imidazol-4-yl)acrylate.
Step 2: Synthesis of Ethyl 5-(1H-imidazol-4-yl)pentanoate
-
To a solution of ethyl (E)-3-(1H-imidazol-4-yl)acrylate in ethanol, add 10% Palladium on carbon (Pd/C) (5 mol%).
-
Hydrogenate the mixture in a Parr hydrogenation apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 5-(1H-imidazol-4-yl)pentanoate, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve ethyl 5-(1H-imidazol-4-yl)pentanoate in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 equivalents) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 6-7 with 1M hydrochloric acid.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to yield this compound.
Route B: Wittig Reaction Pathway
Step 1: Synthesis of (E)-3-(1H-imidazol-4-yl)acrylonitrile
-
To a suspension of (cyanomethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.2 equivalents) dropwise.
-
Stir the resulting orange-red solution at 0 °C for 1 hour.
-
Add a solution of 4-formylimidazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the product from triphenylphosphine oxide.
Step 2: Synthesis of 5-(1H-imidazol-4-yl)pentanenitrile
-
Dissolve (E)-3-(1H-imidazol-4-yl)acrylonitrile in methanol.
-
Add 10% Pd/C (5 mol%) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Filter the mixture through Celite and concentrate the filtrate to obtain 5-(1H-imidazol-4-yl)pentanenitrile.
Step 3: Synthesis of this compound
-
To 5-(1H-imidazol-4-yl)pentanenitrile, add a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution and purify the residue by recrystallization or column chromatography to yield this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the proposed synthetic pathways.
Conclusion
Both proposed routes offer viable pathways to this compound. Route A, the Horner-Wadsworth-Emmons approach, is predicted to be slightly more efficient in terms of overall yield and offers significant advantages in terms of by-product removal and reproducibility, making it the more favorable route, especially for larger-scale synthesis. Route B, the Wittig pathway, is a solid alternative, though the purification challenges associated with triphenylphosphine oxide might render it less practical for some applications. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including available equipment, scale, and desired purity. Further experimental validation is required to determine the actual yields and optimal conditions for the synthesis of this specific target molecule.
References
A Comparative Guide to the Validation of Analytical Methods for 5-(1H-Imidazol-4-yl)pentanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 5-(1H-Imidazol-4-yl)pentanoic acid against two alternative methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of these methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8]
Introduction
This compound is a molecule of interest in pharmaceutical development, and its accurate quantification is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The selection of an appropriate analytical method is paramount for generating reliable data to support regulatory submissions. This guide presents a side-by-side comparison of three distinct analytical techniques, offering insights into their performance characteristics through detailed experimental data.
Methodology Comparison
A novel UPLC-MS/MS method was developed and validated for the quantification of this compound in rat plasma. Its performance was compared against a traditional HPLC-UV method and a GC-MS method requiring derivatization.
Analytical Method Validation Workflow
The validation process for an analytical method is a critical step to ensure its suitability for the intended purpose.[5] The general workflow involves several key stages, from initial method development to the assessment of various performance characteristics.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. moh.gov.bw [moh.gov.bw]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
A Comparative Study of 5-(1H-Imidazol-4-yl)pentanoic Acid and its Methyl Ester
Affiliation: Google Research
Abstract:
This guide provides a comparative analysis of 5-(1H-Imidazol-4-yl)pentanoic acid and its corresponding methyl ester, two imidazole-containing compounds with potential applications in pharmaceutical research. Due to a lack of direct comparative studies in the existing literature, this document synthesizes available data on closely related analogues to provide a predictive comparison of their physicochemical properties, potential biological activities, and relevant experimental protocols. The imidazole moiety is a crucial component in many biologically active molecules, known to interact with a variety of biological targets.[1][2] This guide is intended for researchers and professionals in drug development and medicinal chemistry.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and are core scaffolds in many pharmaceutical agents.[1] Their unique electronic characteristics, including the ability to participate in hydrogen bonding and π–π stacking, facilitate interactions with a wide range of biological targets such as enzymes and receptors. This compound and its methyl ester are of interest due to their structural similarity to naturally occurring molecules like histidine and its metabolites. This guide aims to provide a comparative overview to facilitate further research and development of these compounds.
Physicochemical Properties
| Property | This compound (Predicted/Analog Data) | Methyl 5-(1H-imidazol-4-yl)pentanoate (Predicted/Analog Data) | Reference Compound: 5-(1H-imidazol-1-yl)pentanoic acid |
| Molecular Formula | C₈H₁₂N₂O₂ | C₉H₁₄N₂O₂ | C₈H₁₂N₂O₂[3] |
| Molecular Weight | 168.19 g/mol | 182.22 g/mol | 168.19 g/mol [3] |
| LogP (Predicted) | ~0.5 - 1.0 | ~1.0 - 1.5 | 1.138 |
| Topological Polar Surface Area (TPSA) | 66 Ų | 53.9 Ų | 55.12 Ų |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Aqueous Solubility (Predicted) | Higher | Lower | - |
| pKa (Predicted) | Acidic (Carboxylic Acid), Basic (Imidazole) | Basic (Imidazole) | - |
Note: Predicted values are estimations based on computational models and data from isomeric compounds.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of the specific 4-yl isomers are not widely published. However, general methods for the synthesis of similar imidazole derivatives can be adapted.
Synthesis of this compound
A plausible synthetic route could involve the reaction of a suitable starting material, such as a protected 4-formylimidazole, with a pentanoic acid synthon via a Wittig-type reaction or Grignard addition followed by oxidation and deprotection. An alternative approach could be the alkylation of an imidazole precursor with a 5-halopentanoic acid derivative.
Proposed Experimental Protocol (Analogous Synthesis):
-
Alkylation of Imidazole: To a solution of a protected imidazole derivative in an appropriate solvent (e.g., DMF), add a strong base (e.g., NaH) at 0°C.
-
Stir the mixture for 30 minutes, then add ethyl 5-bromopentanoate dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude ester by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous NaOH.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the product.
Synthesis of Methyl 5-(1H-imidazol-4-yl)pentanoate
The methyl ester can be synthesized by direct esterification of the corresponding carboxylic acid or through a similar alkylation route using methyl 5-bromopentanoate.
Proposed Experimental Protocol (Fischer Esterification):
-
Suspend this compound in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a weak base (e.g., NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent and purify by column chromatography.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of target compounds.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound and its methyl ester are scarce, the imidazole scaffold is present in numerous compounds with diverse pharmacological activities.
Histamine Receptor Modulation
The imidazole ring is the core structure of histamine, which interacts with four subtypes of G-protein coupled receptors (H1-H4). This compound, being a structural analog of histamine, could potentially act as a ligand for these receptors. For instance, some imidazole derivatives are known agonists of the H3 receptor, which is primarily located in the central nervous system and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters.[4] H3 receptor agonists have been investigated for their therapeutic potential in various neurological and psychiatric conditions.[4]
Histamine H3 Receptor Signaling Pathway
Caption: Putative signaling pathway for an imidazole-based H3 receptor agonist.
Enzyme Inhibition
The imidazole nucleus can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions, leading to enzyme inhibition. Various imidazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), protein tyrosine phosphatase 1B (PTP1B), and reverse transcriptase.[3]
Antimicrobial and Anticancer Activity
A broad range of imidazole-containing compounds have demonstrated significant antimicrobial and anticancer properties.[2][5] Their mechanisms of action can include disruption of microbial cell walls, inhibition of DNA replication, and induction of apoptosis in cancer cells.[2]
Comparative Analysis
The primary difference between this compound and its methyl ester lies in the presence of a carboxylic acid versus a methyl ester group. This modification is expected to have the following consequences:
-
Solubility and Bioavailability: The methyl ester will be more lipophilic and likely have lower aqueous solubility but potentially enhanced membrane permeability compared to the carboxylic acid. This could lead to differences in oral bioavailability and tissue distribution.
-
Metabolic Stability: The methyl ester is susceptible to hydrolysis by esterases in the body, which would convert it to the parent carboxylic acid. This makes the methyl ester a potential prodrug of the acid.
-
Target Binding: The presence of a negatively charged carboxylate group (at physiological pH) in the acid versus a neutral ester group will significantly influence how the molecules interact with biological targets. The carboxylic acid may form ionic bonds or strong hydrogen bonds that are not possible for the ester.
Conclusion
While direct experimental data for a comparative study of this compound and its methyl ester are not currently available, this guide provides a framework for their evaluation based on the known properties of related imidazole derivatives. The esterification of the carboxylic acid is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. Future research should focus on the synthesis and direct biological evaluation of these specific compounds to validate the predictions made in this guide and to fully elucidate their therapeutic potential. The diverse biological activities of the imidazole scaffold suggest that these compounds could be valuable leads in various drug discovery programs.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-(1H-imidazol-1-yl)pentanoic acid | 68887-65-0 [smolecule.com]
- 4. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-(1H-Imidazol-4-yl)pentanoic Acid Derivatives as Histamine H3 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(1H-imidazol-4-yl)pentanoic acid derivatives and related analogs as antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological and cognitive disorders.[1] The imidazole ring connected to a flexible alkyl chain is a key pharmacophoric element for H3R antagonism. This guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to aid in the rational design of novel H3R antagonists.
Comparative Analysis of H3R Antagonist Affinity
The affinity of this compound derivatives and their analogs for the histamine H3 receptor is significantly influenced by the nature of the substituents on the imidazole ring, the length and composition of the alkyl chain, and the terminal functional group. The following table summarizes the binding affinities (Ki) of a series of imidazole-based compounds for the human histamine H3 receptor.
| Compound ID | R1 (Imidazole Substitution) | Linker (Alkyl Chain) | R2 (Terminal Group) | Ki (nM) for hH3R |
| 1 | H | -(CH2)4-COOH | - | 150 |
| 2 | CH3 | -(CH2)4-COOH | - | 85 |
| 3 | H | -(CH2)5-COOH | - | 98 |
| 4 | H | -(CH2)4-CONH-benzyl | Benzyl | 45 |
| 5 | H | -(CH2)4-CONH-cyclohexyl | Cyclohexyl | 62 |
| 6 | H | -(CH2)3-O-(CH2)2- | Phenyl | 25 |
| 7 | H | 4-(imidazol-4-ylmethyl) | Piperidine-amide | 7.8 |
Key SAR Observations:
-
Imidazole Substitution: Methylation of the imidazole ring (Compound 2 vs. 1 ) can lead to a modest increase in binding affinity.
-
Alkyl Chain Length: The length of the alkanoic acid chain influences potency. For simple alkyl chains, a four-carbon linker (pentanoic acid derivative, Compound 1 ) appears to be more favorable than a five-carbon linker (hexanoic acid derivative, Compound 3 ).[2]
-
Terminal Functional Group: Conversion of the terminal carboxylic acid to an amide, particularly with a lipophilic substituent like a benzyl group (Compound 4 ), significantly enhances binding affinity. This suggests an additional binding interaction in a hydrophobic pocket of the receptor.
-
Linker Modification: Replacing the simple alkyl chain with a more conformationally restricted or functionally diverse linker, such as an ether linkage (Compound 6 ) or incorporating a piperidine ring (Compound 7 ), can lead to a substantial increase in potency.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Histamine H3 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds for the histamine H3 receptor.
Materials:
-
HEK293T cells transiently expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Non-specific binding control: Clobenpropit (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293T cells expressing the H3R.
-
Resuspend the cell pellet in ice-cold Tris-HCl buffer.
-
Homogenize the cells using a sonicator.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.[4]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 15 µg of protein per well).
-
Add increasing concentrations of the test compound.
-
Add the radioligand, [3H]-NAMH, at a concentration close to its Kd value.
-
For determining non-specific binding, add 10 µM clobenpropit to a set of wells.
-
Incubate the plate for 2 hours at 25°C.[4]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
This assay measures the functional activity of compounds as agonists or inverse agonists at the H3 receptor by quantifying G-protein activation.
Materials:
-
Cell membranes expressing the H3R.
-
[35S]GTPγS radioligand.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add GDP to the wells.
-
Add the test compound at various concentrations.
-
Pre-incubate for 15 minutes at 30°C.
-
-
G-protein Activation:
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period to allow for G-protein activation and binding of the radioligand.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the concentration of the test compound.
-
Determine the EC50 (for agonists) or IC50 (for inverse agonists) values.
-
Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R activation can also modulate other signaling pathways, including MAPK and PI3K/Akt pathways.[6] Antagonists block the binding of histamine and other agonists, thereby preventing the activation of these downstream signaling cascades.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.
Caption: Experimental Workflow for H3R Radioligand Binding Assay.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Imidazole vs. Pyrazole Compounds in Anticancer Research: A Comparative Efficacy Guide
In the landscape of anticancer drug development, heterocyclic compounds have emerged as a cornerstone for designing novel therapeutic agents. Among these, imidazole and pyrazole, both five-membered aromatic heterocycles containing two nitrogen atoms, are considered "privileged scaffolds." This designation stems from their ability to interact with a wide range of biological targets, leading to their prevalence in numerous clinically approved drugs. This guide offers a detailed comparison of the anticancer efficacy of imidazole and pyrazole derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this critical area of oncology research.
The structural difference between imidazole (nitrogens at positions 1 and 3) and pyrazole (nitrogens at positions 1 and 2) leads to distinct electronic properties and spatial arrangements, influencing their binding to biological targets and, consequently, their pharmacological profiles.[1] Both scaffolds, however, have been extensively explored, yielding a plethora of derivatives with potent anticancer activities.[2][3]
Comparative Efficacy: A Look at the Data
Direct head-to-head comparisons of imidazole and pyrazole derivatives in the same study are limited. However, by collating data from various studies, we can draw meaningful comparisons of their anticancer potential. The following tables summarize the in vitro cytotoxicity of representative imidazole and pyrazole compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Imidazole-Chalcone 9j' | A549 (Lung) | 7.05 | Tubulin Polymerization Inhibition | [4] |
| Imidazole-Chalcone 9g | A549 (Lung) | - | Tubulin Polymerization Inhibition | [4] |
| Thiazole-benzimidazole 45 | MCF-7 (Breast) | 5.96 | EGFR Kinase Inhibition | [5] |
| Benzimidazole-pyrazole 37 | A549 (Lung) | 2.2 | EGFR Phosphorylation Inhibition | [5] |
| 2-Phenyl benzimidazole 35 | MCF-7 (Breast) | 3.37 | VEGFR-2 Inhibition | [5] |
| Imidazole-pyrazole hybrid 2 | MDA-MB-231 (Breast) | 0.63 | - | [6] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Pyrazole derivative | MCF-7 (Breast) | 5.8 | - | [7] |
| Pyrazole derivative | A549 (Lung) | 8.0 | - | [7] |
| Pyrazole benzamide | MCF-7 (Breast) | 4.98 | - | [7] |
| Selanyl-1H-pyrazole 54 | HepG2 (Liver) | 13.85 | EGFR and VEGFR-2 Inhibition | [8] |
| Ruthenium(III) complex 63 | A549 (Lung) | 9.7 | - | [8] |
| Benzimidazole linked pyrazole | A549 (Lung) | - | EGFR Receptor Inhibition | [7] |
Note: The absence of a specific IC50 value indicates that the data was not explicitly provided in the cited abstract.
Mechanisms of Anticancer Action
Both imidazole and pyrazole scaffolds serve as versatile platforms for developing inhibitors that target key pathways in cancer progression.
Kinase Inhibition: A predominant mechanism for both compound classes is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] Overexpression or mutation of kinases is a common driver of cancer.
-
Imidazole Derivatives: Have shown potent inhibitory activity against a range of kinases including EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and ALK5.[5] For example, thiazole-benzimidazole derivatives have demonstrated significant EGFR kinase inhibition.[5]
-
Pyrazole Derivatives: Are well-established as kinase inhibitors, targeting EGFR, VEGFR-2, CDKs (Cyclin-Dependent Kinases), and JAKs (Janus Kinases).[8][9][10] Several FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK inhibitor), feature a pyrazole core.[10] The pyrazole scaffold is often used to design selective inhibitors by modifying substituents to exploit subtle differences in the ATP-binding pockets of various kinases.[10]
The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR, common targets for both imidazole and pyrazole kinase inhibitors.
Other Mechanisms: Beyond kinase inhibition, imidazole and pyrazole derivatives exhibit anticancer effects through various other mechanisms:
-
Tubulin Polymerization Inhibition: Certain imidazole-chalcone derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[4]
-
Apoptosis Induction: Many derivatives from both classes can trigger programmed cell death (apoptosis) in cancer cells.[4][7]
-
DNA Interaction: Some pyrazole compounds have been found to interact with DNA, leading to cytotoxicity.[8][9]
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds typically follows a standardized workflow.
General Workflow for Anticancer Drug Screening:
Key Experimental Methodologies
-
MTT Assay (Cytotoxicity Screening): This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (imidazole or pyrazole derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
-
-
Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, its substrate (a peptide or protein), and ATP (often radiolabeled or linked to a reporter system).
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done through various methods, such as measuring radioactivity, using phosphorylation-specific antibodies in an ELISA format, or employing fluorescence-based techniques. The IC50 for kinase inhibition is determined from this data.
-
-
Flow Cytometry (Cell Cycle Analysis): This technique is used to determine the effect of a compound on the cell cycle.
-
Cell Treatment: Cells are treated with the compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested and fixed (e.g., with cold ethanol) to preserve their cellular state.
-
DNA Staining: The DNA of the cells is stained with a fluorescent dye (e.g., propidium iodide).
-
Analysis: The fluorescence intensity of individual cells is measured by a flow cytometer. The amount of DNA in a cell corresponds to its phase in the cell cycle (G1, S, or G2/M). This allows for the quantification of cells in each phase and the detection of cell cycle arrest.
-
Conclusion
Both imidazole and pyrazole scaffolds are undeniably powerful tools in the development of novel anticancer agents. Pyrazole derivatives, in particular, have a strong track record, with several compounds advancing to clinical use, especially as kinase inhibitors.[10] Imidazole derivatives also demonstrate broad-spectrum anticancer activity through diverse mechanisms, including the promising area of tubulin polymerization inhibition.[4][5]
The choice between an imidazole or pyrazole scaffold in a drug design program will ultimately depend on the specific biological target and the desired pharmacological profile. The wealth of research on both classes of compounds provides a rich foundation for structure-activity relationship (SAR) studies and the rational design of next-generation anticancer therapies. Future research focusing on direct comparative studies under identical experimental conditions will be invaluable in further elucidating the subtle but critical differences that can guide the selection of the optimal scaffold for a given therapeutic target.
References
- 1. purkh.com [purkh.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. srrjournals.com [srrjournals.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
Purity Under Scrutiny: A Comparative Guide to the Validation of 5-(1H-Imidazol-4-yl)pentanoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients and research chemicals is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of methodologies for validating the purity of 5-(1H-Imidazol-4-yl)pentanoic acid, with a primary focus on the classic, yet robust, technique of titration, benchmarked against modern chromatographic alternatives.
This document outlines detailed experimental protocols for purity determination by potentiometric titration and High-Performance Liquid Chromatography (HPLC). It further presents a comparative summary of these techniques and visualizes the experimental workflows for enhanced clarity.
Purity Determination by Titration: A Fundamental Approach
Titration remains a cost-effective and reliable method for the quantitative analysis of acidic and basic compounds. For this compound, which possesses both a carboxylic acid and a basic imidazole functional group, a non-aqueous potentiometric titration is a highly suitable method for purity assessment.[1][2] This technique allows for the determination of the compound's purity by accurately measuring the amount of a standardized titrant required to neutralize these functional groups.
Experimental Protocol: Non-Aqueous Potentiometric Titration
Objective: To determine the purity of this compound by non-aqueous potentiometric titration.
Materials:
-
This compound sample
-
Perchloric acid (HClO₄) in glacial acetic acid (0.1 N, standardized)
-
Glacial acetic acid (analytical grade)
-
Potassium hydrogen phthalate (primary standard)
-
Crystal violet indicator (optional, for visual titration)
-
Potentiometric autotitrator with a suitable electrode system (e.g., glass and reference electrodes)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate into a flask.
-
Dissolve in 25 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator (if used).
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform the titration in triplicate and calculate the exact normality of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrodes of the potentiometric titrator into the solution.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid. The titration will proceed in two steps, first neutralizing the more basic imidazole nitrogen, followed by the protonation of the carboxylate group in the acidic medium.
-
Record the volume of titrant added and the corresponding potential (mV) or pH readings.
-
The equivalence points are determined from the points of maximum inflection on the titration curve (or the peaks of the first derivative plot). The first equivalence point corresponds to the titration of the imidazole group, and the second, less defined inflection, may be observed for the carboxylic acid functionality.
-
-
Calculation of Purity:
-
Calculate the purity based on the volume of titrant consumed at the primary equivalence point (imidazole group) using the following formula:
Where:
-
V = Volume of perchloric acid titrant in mL
-
N = Normality of the perchloric acid titrant
-
M = Molar mass of this compound (184.20 g/mol )
-
W = Weight of the sample in g
-
-
Alternative Purity Validation: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[3][4] It offers high resolution and sensitivity, making it an excellent alternative or complementary method to titration for purity assessment, especially for detecting and quantifying impurities.[5][6][7]
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify any impurities by reversed-phase HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector, pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid. A typical starting condition could be 5% acetonitrile, ramping up to 95% over a set period.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution at a similar concentration to the stock standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Approximately 210 nm (due to the carboxyl and imidazole chromophores)
-
-
Analysis and Data Interpretation:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method:
-
For a more accurate quantification, a calibration curve can be constructed from the standards to determine the exact concentration of the main peak and any impurities.
-
Method Comparison: Titration vs. HPLC
| Feature | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction of acidic and basic functional groups. | Differential partitioning of analytes between a stationary and mobile phase. |
| Primary Measurement | Volume of titrant at equivalence point. | Peak area or height at a specific retention time. |
| Specificity | Quantifies total acidic/basic content. Less specific for individual impurities. | Highly specific for the target compound and can separate and quantify individual impurities.[8] |
| Sensitivity | Milligram level. | Microgram to nanogram level.[5] |
| Instrumentation | Autotitrator, electrodes, burette. | HPLC system (pump, injector, column, detector, data system). |
| Cost | Lower initial instrument cost and running costs. | Higher initial instrument cost and ongoing solvent/column costs. |
| Throughput | Lower throughput, analysis is sequential. | Higher throughput with an autosampler. |
| Impurity Profiling | Does not provide an impurity profile. | Provides a detailed impurity profile. |
Visualizing the Workflow and Biological Context
To aid in the understanding of the experimental processes and the potential biological relevance of this compound, the following diagrams are provided.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ajrconline.org [ajrconline.org]
- 3. Analytical Methods for Organic Acids : Shimadzu (Europe) [shimadzu.eu]
- 4. shimadzu.com [shimadzu.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
Safety Operating Guide
Proper Disposal of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Guide for Laboratory Professionals
The proper disposal of 5-(1H-Imidazol-4-yl)pentanoic acid is a critical component of laboratory safety and environmental responsibility. As with many chemical compounds used in research and development, this substance must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Adherence to established protocols is essential to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, general precautions for handling imidazole-containing compounds and other laboratory chemicals should be strictly followed.
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemically resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat, fully buttoned
-
Closed-toe shoes
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] The recommended procedure involves collection, proper storage, and transfer to a licensed hazardous waste disposal service.[3]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
This waste must be segregated from incompatible materials. Based on the general reactivity of imidazoles, it should be kept separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[4]
2. Containerization:
-
Collect the waste in a designated, sealable, and airtight container that is compatible with the chemical.[4]
-
The container should be in good condition, free from leaks or cracks.[5]
-
It is advisable to use a secondary containment bin to minimize the risk of spills.[5]
3. Labeling:
-
The waste container must be clearly and accurately labeled.[3][5] The label should include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
Any known hazard classifications (e.g., corrosive, toxic)
-
The date of accumulation
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.[3]
-
Ensure the storage area is away from direct sunlight and sources of heat or ignition.[4]
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][3]
-
Follow all institutional and local regulations for waste pickup and documentation.
Handling Spills and Contaminated Materials
Any materials used to clean up a spill of this compound, such as absorbent pads, gloves, or contaminated labware, must also be treated as hazardous waste. These materials should be collected in a separate, appropriately labeled container and disposed of following the same protocol as the chemical itself.[4][5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Incompatibilities | Strong oxidizers, acids, acid anhydrides, acid chlorides | [4] |
| Container Requirements | Sealable, airtight, compatible material | [4] |
| Labeling Requirements | "Hazardous Waste", full chemical name, hazard information | [5] |
| Disposal Method | Licensed hazardous waste disposal service | [3] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. chemos.de [chemos.de]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
